Product packaging for ISCK03(Cat. No.:CAS No. 945526-43-2)

ISCK03

Cat. No.: B1672203
CAS No.: 945526-43-2
M. Wt: 355.5 g/mol
InChI Key: XQABBHBFHWHMKF-UHFFFAOYSA-N
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Description

The receptor tyrosine kinase c-kit, activated by its ligand stem-cell factor (SCF), modulates diverse cellular processes, including cell proliferation, differentiation, and survival. ISCK03 is a cell-permeable inhibitor of SCF-mediated c-kit activation, completely blocking phosphorylation of c-kit in human melanoma cells at a concentration between 1 and 5 µM. These concentrations also prevent SCF-mediated downstream phosphorylation of p44/p42 ERK but does not prevent phosphorylation of p44/p42 ERK induced by hepatocyte growth factor. Oral administration of this compound in mice induces hair depigmentation, whereas topical application decreases epidermal melanin in guinea pig skin darkened by UV irradiation. This compound has also been used to elucidate the role of SCF/c-kit signaling in cell viability, radiation-induced angiogenesis, and melanocortin receptor action.>This compound is a potent c-kit inhibitor. This compound inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs. This compound also inhibited p44/42 ERK mitogen-activated protein kinase (MAPK) phosphorylation, which is known to be involved in SCF/c-kit downstream signaling. This compound might be used as skin-whitening agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O2S B1672203 ISCK03 CAS No. 945526-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABBHBFHWHMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241524
Record name tert-Butylphenyl imidazolylphenyl sulfonamide
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Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945526-43-2
Record name tert-Butylphenyl imidazolylphenyl sulfonamide
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Record name tert-Butylphenyl imidazolylphenyl sulfonamide
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Record name ISCK03
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Record name ISCK-03
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ISCK03

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 is a cell-permeable, small molecule inhibitor targeting the stem cell factor (SCF)/c-Kit signaling pathway. This pathway is crucial in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is implicated in several pathologies, notably in oncology. This compound exerts its therapeutic potential by directly inhibiting the autophosphorylation of the c-Kit receptor tyrosine kinase, consequently blocking downstream signal transduction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling cascades, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The c-Kit receptor, a member of the type III receptor tyrosine kinase family, and its ligand, stem cell factor (SCF), are pivotal regulators of cellular function. The binding of SCF to c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT, Janus kinase (JAK)/signal transducer and activator of transcription (STAT), and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to cell growth, proliferation, and survival.

This compound, a phenyl-imidazole sulfonamide derivative, has been identified as a potent and selective inhibitor of the SCF/c-Kit signaling axis. Its ability to permeate cell membranes allows it to effectively target the intracellular kinase domain of c-Kit, preventing the initial autophosphorylation event and thereby abrogating downstream signaling. This inhibitory action has positioned this compound as a valuable tool for studying c-Kit-mediated processes and as a potential therapeutic agent in diseases driven by aberrant c-Kit activity, such as certain cancers.

Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic kinase domain of the c-Kit receptor. This prevents the SCF-induced autophosphorylation of the receptor, which is the critical first step in the activation of downstream signaling pathways.

Direct Inhibition of c-Kit Phosphorylation

Upon binding of SCF, the c-Kit receptor dimerizes, bringing the intracellular kinase domains into close proximity. This allows for trans-autophosphorylation on multiple tyrosine residues. This compound directly interferes with this process. In 501mel human melanoma cells, pretreatment with this compound at concentrations between 1 and 5 µM dose-dependently inhibits SCF-induced c-Kit phosphorylation[1][2][3]. This demonstrates the direct engagement of this compound with its primary target.

Downstream Signaling Blockade

By preventing c-Kit autophosphorylation, this compound effectively halts the recruitment and activation of downstream signaling molecules. The key pathways affected are:

  • MAPK/ERK Pathway: The phosphorylation of c-Kit creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS and activates the Ras/Raf/MEK/ERK cascade. This pathway is crucial for cell proliferation and differentiation. This compound has been shown to inhibit the phosphorylation of the downstream effectors ERK1/2 (p44/42 MAPK) in 501mel cells following SCF stimulation[1]. Importantly, this compound's inhibitory effect is specific to the SCF/c-Kit axis, as it does not block HGF-induced ERK phosphorylation[1].

  • PI3K/AKT Pathway: Activated c-Kit also recruits and activates the p85 subunit of PI3K, leading to the production of PIP3 and subsequent activation of AKT. The PI3K/AKT pathway is a major driver of cell survival and proliferation.

  • JAK/STAT Pathway: The c-Kit receptor can also associate with and activate JAK family kinases, which then phosphorylate STAT proteins. Upon phosphorylation, STATs translocate to the nucleus and regulate the transcription of genes involved in cell survival and proliferation.

The multifaceted blockade of these critical signaling pathways underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell models.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
501melMelanoma< 2.5--INVALID-LINK--
A549Lung AdenocarcinomaNot explicitly stated, but shown to decrease blood vessel density.--INVALID-LINK--, --INVALID-LINK--
Various AML cell linesAcute Myeloid LeukemiaNot explicitly stated, but shown to reduce cell viability and ERK1/2 phosphorylation.--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

The following protocols are generalized methods for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro c-Kit Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant c-Kit.

Materials:

  • Recombinant human c-Kit protein

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the recombinant c-Kit protein to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot for c-Kit and ERK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on SCF-induced c-Kit and downstream ERK phosphorylation in whole cells.

Materials:

  • 501mel human melanoma cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Recombinant human SCF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed 501mel cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, AML cell lines)

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

SCF_cKit_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization This compound This compound This compound->Dimerization Inhibits p_cKit Phosphorylated c-Kit Dimerization->p_cKit PI3K PI3K p_cKit->PI3K Grb2_SOS Grb2/SOS p_cKit->Grb2_SOS JAK JAK p_cKit->JAK AKT AKT PI3K->AKT Proliferation_Survival_PI3K Proliferation & Survival AKT->Proliferation_Survival_PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Differentiation_MAPK Proliferation & Differentiation ERK->Proliferation_Differentiation_MAPK STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Survival, Proliferation) STAT->Gene_Transcription

Caption: this compound inhibits the SCF/c-Kit signaling pathway.

Experimental Workflow: Western Blot

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., 501mel) Starvation 2. Serum Starvation Cell_Culture->Starvation Treatment 3. This compound Pre-treatment Starvation->Treatment Stimulation 4. SCF Stimulation Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Quantification 6. Protein Quantification Lysis->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Transfer 8. Transfer to PVDF SDS_PAGE->Transfer Blocking 9. Blocking Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation (p-cKit, p-ERK) Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Chemiluminescent Detection Secondary_Ab->Detection Analysis 13. Data Analysis Detection->Analysis

Caption: Workflow for assessing this compound's effect on protein phosphorylation.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Adhesion 2. Overnight Adhesion Cell_Seeding->Adhesion Treatment 3. This compound Treatment (Serial Dilutions) Adhesion->Treatment Incubation 4. Incubate (48-72h) Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan Formazan_Formation->Solubilization Absorbance 8. Measure Absorbance (570nm) Solubilization->Absorbance Analysis 9. Calculate % Viability & IC50 Absorbance->Analysis

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound is a potent and specific inhibitor of the SCF/c-Kit signaling pathway. Its mechanism of action, centered on the direct inhibition of c-Kit autophosphorylation, leads to the comprehensive blockade of downstream pathways critical for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should focus on elucidating the precise IC50 values of this compound across a broader panel of cancer cell lines and exploring its in vivo efficacy in relevant preclinical models.

References

ISCK03: A Potent and Selective c-KIT Inhibitor – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 is a cell-permeable, small molecule inhibitor targeting the c-KIT receptor tyrosine kinase. Structurally identified as N-(4-imidazol-1-yl phenyl)sulfonamide, this compound demonstrates significant inhibitory effects on the stem cell factor (SCF)-mediated activation of c-KIT signaling. This pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and investigational workflows.

Introduction to c-KIT and this compound

The c-KIT receptor (also known as CD117) is a type III receptor tyrosine kinase that plays a pivotal role in cell survival, proliferation, and differentiation. Its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Aberrant c-KIT signaling is a known driver in several cancers, making it a prime target for therapeutic intervention.

This compound is a phenyl-imidazolosulfonamide compound that acts as a potent inhibitor of SCF/c-KIT signaling. It effectively blocks the phosphorylation of c-KIT and subsequently inhibits downstream signaling pathways, such as the ERK pathway. This targeted inhibition makes this compound a valuable tool for both basic research and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory function by targeting the ATP-binding site of the c-KIT kinase domain, preventing the transfer of phosphate groups and thereby inhibiting its enzymatic activity. This leads to a dose-dependent reduction in SCF-induced c-KIT phosphorylation. The inhibition of c-KIT activation by this compound has been shown to effectively block the downstream phosphorylation of key signaling molecules, including p44/42 ERK (ERK1/2).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineTargetConcentrationEffectReference
c-KIT Phosphorylation Inhibition501mel human melanomac-KIT1 - 5 µMComplete inhibition of SCF-induced phosphorylation
ERK1/2 Phosphorylation Inhibition501mel human melanomaERK1/21 - 5 µMInhibition of SCF-induced phosphorylation
Cell ViabilityAcute Myeloid Leukemia (AML) cell linesN/ANot specifiedReduction in cell viability
AngiogenesisHuman lung adenocarcinoma (A549) cellsN/ANot specifiedSignificant decrease in blood vessel density after X-ray irradiation

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteEffectReference
C57BL/6 MiceOralDose-dependent depigmentation of newly regrown hair
Brownish Guinea PigsTopicalDecreased epidermal melanin in UV-irradiated skin

Signaling Pathway

The c-KIT signaling pathway is a complex network that governs essential cellular functions. Upon binding of SCF, c-KIT dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate gene expression, proliferation, and survival.

cKIT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor p_cKIT Phosphorylated c-KIT cKIT->p_cKIT Autophosphorylation SCF SCF SCF->cKIT Binding & Dimerization RAS RAS p_cKIT->RAS PI3K PI3K p_cKIT->PI3K JAK JAK p_cKIT->JAK This compound This compound This compound->p_cKIT Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Figure 1: c-KIT Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's function. Below are protocols for key experiments.

In Vitro c-KIT Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on c-KIT kinase activity.

  • Reagents and Materials: Recombinant human c-KIT protein, ATP, kinase assay buffer, 384-well plates, this compound compound, fluorescence-based kinase assay kit.

  • Procedure:

    • Dispense ATP into 384-well plates.

    • Add this compound at various concentrations (e.g., 2.5, 5, 10, 100 µM) to the wells.

    • Initiate the kinase reaction by adding recombinant human c-KIT protein.

    • Incubate the plate at 37°C for 45 minutes.

    • Add the development reagent and incubate at room temperature for 40 minutes.

    • Stop the reaction and measure the fluorescence signal to determine the extent of kinase activity inhibition.

Western Blotting for c-KIT and ERK Phosphorylation

This method is used to assess the phosphorylation status of c-KIT and its downstream target ERK in a cellular context.

  • Cell Culture and Treatment:

    • Culture 501mel human melanoma cells in appropriate media.

    • Starve cells overnight in serum-free media.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time.

    • Stimulate the cells with SCF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-c-KIT, total c-KIT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 501mel or AML cell lines) in a 96-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in the presence or absence of SCF (50 ng/mL) for 48 hours.

  • MTT Incubation and Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion kinase_assay Biochemical Kinase Assay (Direct Inhibition) cell_culture Cell Line Selection (e.g., 501mel, AML) western_blot Western Blot (Phospho-c-KIT, Phospho-ERK) cell_culture->western_blot viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay data_analysis Data Analysis (IC50, Statistical Significance) western_blot->data_analysis viability_assay->data_analysis animal_model Animal Model Selection (e.g., C57BL/6 Mice) dosing This compound Administration (Oral or Topical) animal_model->dosing phenotype Phenotypic Analysis (e.g., Hair Depigmentation) dosing->phenotype toxicology Toxicology Studies dosing->toxicology phenotype->data_analysis toxicology->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

Figure 2: Representative Experimental Workflow for this compound Evaluation.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development. There is no evidence of ongoing or completed clinical trials for this compound or its chemical name, N-(4-imidazol-1-yl phenyl)sulfonamide.

Conclusion

This compound is a well-characterized inhibitor of the SCF/c-KIT signaling pathway with demonstrated efficacy in both in vitro and in vivo models. Its ability to potently and selectively inhibit c-KIT phosphorylation and downstream signaling makes it an important research tool for studying c-KIT-driven processes and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

ISCK03 SCF/c-KIT signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the ISCK03-Mediated Inhibition of the SCF/c-KIT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stem Cell Factor (SCF)/c-KIT signaling pathway is a critical regulator of various physiological processes, including hematopoiesis, melanogenesis, and gametogenesis. Its dysregulation is implicated in numerous pathologies, particularly in oncology. This compound, a cell-permeable phenyl-imidazole sulfonamide, has emerged as a potent and selective inhibitor of this pathway. This technical guide provides a comprehensive overview of the this compound-mediated inhibition of the SCF/c-KIT signaling cascade, including its mechanism of action, downstream effects, and detailed experimental methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of tyrosine kinase signaling.

Introduction to the SCF/c-KIT Signaling Pathway

The c-KIT receptor is a member of the type III receptor tyrosine kinase family, characterized by an extracellular domain, a transmembrane domain, and an intracellular region with intrinsic kinase activity.[1] Its ligand, Stem Cell Factor (SCF), exists in both soluble and membrane-bound forms.[2] The binding of a homodimeric SCF molecule to two c-KIT receptors induces receptor dimerization, a conformational change that facilitates the trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4]

These phosphorylated tyrosine residues serve as docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains.[1] This initiates a cascade of intracellular signaling events that regulate fundamental cellular processes such as proliferation, differentiation, survival, and migration.[5] Key downstream pathways activated by SCF/c-KIT signaling include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[2][5]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Crucial for cell survival and proliferation.[5][6]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Plays a role in cell proliferation and survival.[5][7][8]

  • Phospholipase C-gamma (PLC-γ) Pathway: Involved in calcium signaling and cell proliferation.[5]

Given its central role in various cellular functions, the aberrant activation of the SCF/c-KIT pathway is a key driver in several cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[1][9] This has made the c-KIT receptor an attractive target for therapeutic intervention.

This compound: A Selective Inhibitor of SCF/c-KIT Signaling

This compound, with the chemical name [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, is a cell-permeable small molecule inhibitor of SCF/c-KIT signaling.[10][11] It exerts its inhibitory effect by targeting the c-KIT receptor, thereby preventing its activation by SCF.

Mechanism of Action

This compound functions by directly inhibiting the SCF-induced autophosphorylation of the c-KIT receptor.[12][13] By preventing this initial activation step, this compound effectively blocks the recruitment and activation of all downstream signaling molecules, leading to a complete shutdown of the SCF/c-KIT cascade. A key aspect of this compound's mechanism is its specificity; it has been shown to inhibit SCF-induced phosphorylation of downstream targets like ERK without affecting the phosphorylation induced by other growth factors, such as Hepatocyte Growth Factor (HGF).[10][11]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Parameter Value Cell Line Reference
IC50 (c-KIT) < 2.5 µMNot specified[14]
Concentration for complete inhibition of c-KIT phosphorylation 1 - 5 µM501mel human melanoma cells[11][15]
Concentration for significant inhibition of c-KIT phosphorylation 10 µMNot specified[12]

Table 1: In Vitro Inhibitory Activity of this compound on c-KIT

Downstream Target Effect Concentration Cell Line Reference
p44/42 ERK Inhibition of SCF-induced phosphorylation1 - 5 µM501mel human melanoma cells[11][15]
p44/42 ERK No inhibition of HGF-induced phosphorylationNot specified501mel human melanoma cells[10][11]

Table 2: Effect of this compound on Downstream Signaling Molecules

Biological Effect Observation Model Reference
Melanin Production Dose-dependent depigmentation of newly regrown hairC57BL/6 mice (oral administration)[10][12]
UV-induced Pigmentation Promoted depigmentation of hyperpigmented spotsBrownish guinea pigs (topical application)[10][12]

Table 3: In Vivo Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the SCF/c-KIT signaling pathway.

Cell Culture

Human melanoma cell lines (e.g., 501mel) or other c-KIT expressing cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

c-KIT Phosphorylation Assay (In-Cell Western)

This assay quantifies the level of c-KIT phosphorylation in response to SCF and the inhibitory effect of this compound.

Materials:

  • c-KIT expressing cells

  • Serum-free cell culture medium

  • Recombinant human SCF

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-c-KIT (Tyr719)

  • Primary antibody: Mouse anti-total c-KIT

  • Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG

  • Secondary antibody: IRDye® 680RD Goat anti-Mouse IgG

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block the cells with blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with primary antibodies against phospho-c-KIT and total c-KIT overnight at 4°C.

  • Wash the cells five times with TBST.

  • Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells five times with TBST.

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the fluorescence intensity for both phospho-c-KIT and total c-KIT. Normalize the phospho-c-KIT signal to the total c-KIT signal.

Western Blot for ERK Phosphorylation

This protocol is used to detect the phosphorylation status of the downstream signaling molecule ERK.

Materials:

  • Cell lysates from treated cells

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

  • Primary antibody: Rabbit anti-total p44/42 MAPK (ERK1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells treated as described in the c-KIT phosphorylation assay.

  • Determine protein concentration using a BCA assay.

  • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[16]

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal loading.

  • Quantify the band intensities using densitometry software.

Cell Proliferation Assay (WST-1 Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Materials:

  • Target cells (e.g., 501mel)

  • Complete cell culture medium

  • This compound

  • WST-1 reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle for 24, 48, and 72 hours.

  • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

This compound-Mediated Inhibition of the SCF/c-KIT Signaling Pathway

SCF_cKIT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binding p_cKIT Phosphorylated c-KIT cKIT->p_cKIT Dimerization & Autophosphorylation RAS RAS p_cKIT->RAS PI3K PI3K p_cKIT->PI3K JAK JAK p_cKIT->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->cKIT Inhibition

Caption: this compound inhibits SCF-induced c-KIT activation.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellCulture Cell Culture (c-KIT expressing cells) Treatment Treatment with SCF and/or this compound CellCulture->Treatment PhosphoAssay c-KIT/ERK Phosphorylation Assay (Western Blot / In-Cell Western) Treatment->PhosphoAssay ProlifAssay Cell Proliferation Assay (WST-1) Treatment->ProlifAssay DataAnalysis1 Quantitative Analysis (IC50, % Inhibition) PhosphoAssay->DataAnalysis1 ProlifAssay->DataAnalysis1 AnimalModel Animal Model (Mice / Guinea Pigs) DrugAdmin This compound Administration (Oral / Topical) AnimalModel->DrugAdmin Observation Observation of Phenotypic Changes (e.g., Pigmentation) DrugAdmin->Observation Histo Histological Analysis (Fontana-Masson Staining) Observation->Histo

Caption: Workflow for evaluating this compound activity.

Conclusion

This compound is a valuable tool for researchers studying the SCF/c-KIT signaling pathway and holds potential as a therapeutic agent for diseases driven by aberrant c-KIT activity. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to characterize its effects. The detailed protocols and summary of quantitative data serve as a practical resource for scientists in both academic and industrial settings. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify more specific quantitative metrics of its inhibitory profile.

References

The Selective c-Kit Inhibitor ISCK03: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ISCK03, a cell-permeable phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway. This document details the molecular target of this compound, its mechanism of action, and provides comprehensive experimental protocols for its characterization.

Core Target and Mechanism of Action

The primary molecular target of this compound is the c-Kit receptor tyrosine kinase , also known as CD117. This compound exerts its inhibitory effects by targeting the activation of c-Kit mediated by its ligand, Stem Cell Factor (SCF). The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates a downstream signaling cascade crucial for various cellular processes.

This compound acts as a competitive inhibitor, likely at the ATP-binding site of the c-Kit kinase domain, thereby preventing the transfer of phosphate groups and blocking the receptor's activation. This inhibition of c-Kit autophosphorylation subsequently abrogates downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various in vitro studies. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line/SystemReference
IC50 (SCF/c-Kit Inhibition)< 2.5 µMNot specified[3]
Effective Concentration (c-Kit Phosphorylation Inhibition)1 - 5 µM501mel human melanoma cells[1][2]
Effective Concentration (ERK Phosphorylation Inhibition)1 - 5 µM501mel human melanoma cells[1][2]

Signaling Pathway

The SCF/c-Kit signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and migration in various cell types, including hematopoietic stem cells, mast cells, melanocytes, and germ cells. This compound's inhibition of c-Kit phosphorylation directly impacts these downstream cellular functions.

SCF_cKit_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cKit c-Kit Receptor cKit_dimer c-Kit Dimerization & Autophosphorylation cKit->cKit_dimer Dimerization SCF SCF SCF->cKit Binding Ras Ras cKit_dimer->Ras This compound This compound This compound->cKit_dimer Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Cellular Responses (Proliferation, Survival, etc.) ERK->Downstream

Caption: SCF/c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro c-Kit Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Kit kinase.

Materials:

  • Recombinant human c-Kit kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • c-Kit substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

  • In a 384-well plate, add this compound dilutions or vehicle control.

  • Add the c-Kit substrate and recombinant c-Kit enzyme to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound, c-Kit, Substrate, ATP) start->prep_reagents plate_setup Add this compound/Vehicle to 384-well plate prep_reagents->plate_setup add_enzyme_substrate Add c-Kit Enzyme and Substrate plate_setup->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Measure ADP incubation->stop_reaction data_analysis Data Analysis (Calculate % Inhibition, IC50) stop_reaction->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro c-Kit kinase assay.

Cellular c-Kit Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit SCF-induced c-Kit autophosphorylation in a cellular context.

Materials:

  • A cell line expressing c-Kit (e.g., 501mel human melanoma cells, M07e cells)

  • Cell culture medium

  • Recombinant human SCF

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-c-Kit antibody

  • Anti-phospho-c-Kit (Tyr719) antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with SCF (e.g., 100 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Clarify the cell lysates by centrifugation.

  • Immunoprecipitate c-Kit from the lysates using an anti-c-Kit antibody and protein A/G beads.

  • Wash the immunoprecipitates and elute the proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-phospho-c-Kit antibody to detect phosphorylated c-Kit.

  • Strip the membrane and re-probe with an anti-c-Kit antibody to determine total c-Kit levels.

  • Quantify the band intensities to determine the inhibition of c-Kit phosphorylation.

Western Blot for ERK Phosphorylation

This experiment evaluates the effect of this compound on the downstream ERK signaling pathway.

Materials:

  • A cell line expressing c-Kit (e.g., 501mel)

  • Cell culture medium

  • Recombinant human SCF

  • This compound (dissolved in DMSO)

  • Lysis buffer

  • Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

  • Anti-total-ERK1/2 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Follow steps 1-5 from the Cellular c-Kit Autophosphorylation Assay protocol.

  • Collect the total cell lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-phospho-ERK1/2 antibody.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to assess the inhibition of ERK phosphorylation.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (Serum Starvation, this compound, SCF) start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer probing_pERK Primary Antibody Incubation (anti-p-ERK) transfer->probing_pERK probing_secondary Secondary Antibody Incubation & Detection probing_pERK->probing_secondary stripping Membrane Stripping probing_secondary->stripping quantification Band Quantification & Analysis probing_secondary->quantification Image Capture probing_tERK Re-probing (anti-total-ERK) stripping->probing_tERK probing_tERK->probing_secondary Re-detection end End quantification->end

Caption: Western blot workflow for analyzing ERK phosphorylation.

References

ISCK03: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ISCK03, also known by its chemical name [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide and as c-Kit Inhibitor II, is a cell-permeable small molecule inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway. The c-Kit receptor, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the c-Kit signaling pathway is implicated in several pathologies, including cancer and pigmentation disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a phenyl-imidazole sulfonamide derivative.[1] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference(s)
Chemical Name [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide[2]
Synonyms c-Kit Inhibitor II, Stem cell factor/c-Kit Inhibitor[1]
Molecular Formula C₁₉H₂₁N₃O₂S[1]
Molecular Weight 355.45 g/mol [3]
CAS Number 945526-43-2[1]
Appearance Crystalline solid[2]
Purity ≥95%[1]
Solubility DMSO: 71 mg/mL (199.74 mM)[3]
Ethanol: 3 mg/mL[3]
Water: Insoluble[3]
SMILES CC(C)(C)c1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)n3ccnc3[3]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of the SCF-mediated c-Kit receptor tyrosine kinase. The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a downstream signaling cascade, most notably the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2][4]

This compound exerts its inhibitory effect by blocking the ATP-binding site of the c-Kit kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling molecules.[5] Specifically, this compound has been shown to inhibit SCF-induced phosphorylation of c-Kit and the downstream phosphorylation of ERK1/2 (p44/42 MAPK).[1][5]

SCF_cKit_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit Receptor SCF->cKit Binding & Dimerization Ras Ras cKit->Ras Autophosphorylation & Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->cKit Inhibition

Caption: Simplified SCF/c-Kit/ERK signaling pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against SCF-induced c-Kit phosphorylation in various cell lines. In 501mel human melanoma cells, this compound effectively inhibits c-Kit phosphorylation at concentrations between 1 and 5 µM.[1] While a specific IC₅₀ value for c-Kit inhibition has not been reported in the reviewed literature, the dose-dependent inhibition of c-Kit phosphorylation has been established.[5]

Cell LineAssayEffective ConcentrationReference(s)
501mel (human melanoma)c-Kit Phosphorylation Inhibition1 - 5 µM[1]
501mel (human melanoma)ERK1/2 Phosphorylation Inhibition1 - 5 µM[1]
A549 (human lung adenocarcinoma)Inhibition of radiation-induced angiogenesisNot specified[1]
AML-derived cell linesReduction of cell viability and ERK1/2 phosphorylationNot specified[1]
In Vivo Activity

In vivo studies have primarily focused on the effect of this compound on pigmentation. Oral administration of this compound to C57BL/6 mice resulted in a dose-dependent depigmentation of newly grown hair, an effect that was reversible upon cessation of treatment.[5] Topical application of this compound on UV-induced hyperpigmented spots on the skin of brownish guinea pigs also led to depigmentation.[5]

Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain.

Experimental Protocols

In Vitro c-Kit Phosphorylation Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on SCF-induced c-Kit phosphorylation in a cell-based assay.

cKit_Phosphorylation_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed 501mel cells Starve Serum-starve cells Seed->Starve Pretreat Pre-treat with this compound (various concentrations) Starve->Pretreat Stimulate Stimulate with SCF Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse WB Western Blot for p-c-Kit and Total c-Kit Lyse->WB

Caption: Workflow for in vitro c-Kit phosphorylation inhibition assay.

Methodology:

  • Cell Culture: Culture 501mel human melanoma cells in appropriate media and conditions.

  • Plating: Seed cells in multi-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a defined period (e.g., 4-24 hours).

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • SCF Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human SCF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (p-c-Kit).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with a primary antibody for total c-Kit as a loading control.

  • Data Analysis: Quantify the band intensities for p-c-Kit and total c-Kit. Normalize the p-c-Kit signal to the total c-Kit signal for each sample. Plot the normalized p-c-Kit levels against the this compound concentration to determine the dose-dependent inhibitory effect.

In Vivo Depigmentation Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound on hair pigmentation in a mouse model.

Methodology:

  • Animal Model: Use C57BL/6 mice, which have black hair, making depigmentation easy to observe.

  • Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Hair Depilation: Anesthetize the mice and carefully depilate a patch of hair on their backs to synchronize the hair growth cycle.

  • Treatment Groups: Divide the mice into several groups: a vehicle control group and multiple this compound treatment groups receiving different oral doses.

  • Drug Administration: Administer this compound or vehicle control orally once daily for a specified period (e.g., 21-28 days), allowing for new hair to grow.

  • Observation and Documentation: Visually inspect and photograph the depilated area regularly to monitor the color of the regrowing hair.

  • Endpoint Analysis: At the end of the study, the degree of depigmentation can be scored or quantified using image analysis software.

  • Reversibility Study (Optional): After the initial treatment period, cease this compound administration and continue to monitor the mice to see if hair pigmentation returns.

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the SCF/c-Kit signaling pathway in various biological processes. Its demonstrated in vitro and in vivo activity makes it a compound of interest for potential therapeutic applications, particularly in oncology and dermatology. However, to advance its translational potential, further studies are warranted. Specifically, the determination of a precise IC₅₀ value for c-Kit inhibition and a comprehensive characterization of its pharmacokinetic and pharmacodynamic profile are crucial next steps. Detailed efficacy studies in relevant disease models, along with safety and toxicology assessments, will also be necessary to fully elucidate the therapeutic promise of this compound.

References

An In-depth Technical Guide to ISCK03 (CAS 945526-43-2): A Selective c-Kit Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 (CAS No. 945526-43-2) is a cell-permeable phenyl-imidazole sulfonamide compound that functions as a potent and specific inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2] By targeting the c-Kit receptor tyrosine kinase, this compound effectively blocks SCF-induced c-Kit phosphorylation and subsequently inhibits downstream signaling cascades, most notably the ERK pathway.[1][2] This targeted mechanism of action has led to its investigation in various research contexts, including oncology and dermatology, for its effects on cell viability, angiogenesis, and pigmentation.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Physicochemical Properties and Identification

PropertyValueReference
CAS Number 945526-43-2[1][2][4]
Synonyms N-(4-imidazol-1-yl phenyl)sulfonamide, c-Kit Inhibitor II, Stem cell factor/c-Kit Inhibitor[1][2]
Molecular Formula C₁₉H₂₁N₃O₂S[2]
Molecular Weight 355.45 g/mol [1][4]
Purity ≥95% to 99.76% (Varies by supplier)[1][2]
Solubility DMSO: 71 mg/mL (199.74 mM), Ethanol: 3 mg/mL, Water: Insoluble[1]
Storage 3 years at -20°C (powder)[1]

Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway

This compound exerts its biological effects by directly interfering with the signaling cascade initiated by the binding of stem cell factor (SCF) to its receptor, c-Kit (also known as CD117). This interaction is crucial for the development and function of various cell types, including melanocytes, mast cells, and some hematopoietic progenitor cells.

The primary mechanism of this compound involves the inhibition of SCF-induced autophosphorylation of the c-Kit receptor.[1][2] This preventative action on c-Kit activation subsequently blocks the recruitment and activation of downstream signaling molecules. A key pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.[5] this compound has been shown to inhibit the phosphorylation of p44/42 ERK, a critical step in this cascade that regulates cellular processes such as proliferation and survival.[2][5] Notably, the inhibitory action of this compound is specific to the SCF/c-Kit pathway, as it does not prevent ERK phosphorylation induced by other growth factors like hepatocyte growth factor (HGF).[5]

SCF_cKit_Pathway cluster_membrane Cell Membrane cKit c-Kit Receptor p_cKit Phosphorylated c-Kit cKit->p_cKit Autophosphorylation SCF SCF (Stem Cell Factor) SCF->cKit Binds This compound This compound This compound->p_cKit Inhibits Ras Ras p_cKit->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK Phosphorylated ERK ERK->p_ERK Phosphorylation Proliferation Cell Proliferation & Survival p_ERK->Proliferation Promotes

SCF/c-Kit Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

In Vitro Efficacy
Cell LineAssayEndpointEffective ConcentrationReference
501mel (Melanoma)c-Kit PhosphorylationInhibition1 - 5 µM (complete inhibition)[2]
501mel (Melanoma)ERK PhosphorylationInhibition1 - 5 µM[2]
AML-derived cell linesCell ViabilityReductionNot specified[2]
AML-derived cell linesERK1/2 PhosphorylationReductionNot specified[2]
A549 (Lung Adenocarcinoma)Angiogenesis (in irradiated cells)Decreased blood vessel densityNot specified[2]
H1975 (NSCLC)RadiosensitivityModerate effectNot specified[6]
In Vivo Efficacy
Animal ModelApplicationEffectReference
C57BL/6 MiceOral administrationDose-dependent depigmentation of regrown hair[5]
Brownish Guinea PigsTopical applicationDepigmentation of UV-induced hyperpigmented spots[5]

Detailed Experimental Protocols

In Vitro c-Kit and ERK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of this compound's inhibitory effect on SCF-induced c-Kit and downstream ERK phosphorylation in a human melanoma cell line (e.g., 501mel).

Materials:

  • 501mel human melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (dissolved in DMSO)

  • Recombinant human SCF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK1/2, anti-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate 501mel cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect protein bands using an ECL reagent and an imaging system.

  • Stripping and Re-probing:

    • To assess total protein levels, strip the membrane and re-probe with antibodies for total c-Kit and total ERK as loading controls.

WesternBlot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot A Plate & Grow Cells B Serum Starve A->B C Pre-treat with this compound B->C D Stimulate with SCF C->D E Lyse Cells D->E F Quantify Protein (BCA) E->F G SDS-PAGE F->G H Transfer to Membrane G->H I Block Membrane H->I J Primary Antibody Incubation (p-cKit / p-ERK) I->J K Secondary Antibody Incubation J->K L Detect Signal (ECL) K->L M Strip & Re-probe (Total cKit / Total ERK) L->M

Workflow for Western Blot Analysis of Phosphorylation.

Cell Viability Assay (MTT or MTS)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines (e.g., AML-derived cells).

Materials:

  • AML-derived cell line

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Reagent Incubation:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.

    • For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Depigmentation Study in Mice

This protocol provides a general framework for evaluating the depigmenting effects of orally administered this compound in a mouse model.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Animal clippers

  • Camera for documentation

Procedure:

  • Acclimatization and Hair Removal: Acclimatize mice to the housing conditions. Carefully remove the hair from a designated area on the dorsum of each mouse.

  • Compound Administration:

    • Divide mice into groups: vehicle control and different dose levels of this compound.

    • Administer this compound or vehicle orally once daily for a defined period (e.g., 2-3 weeks), allowing for hair regrowth.

  • Observation and Documentation:

    • Visually inspect and photograph the treated skin area at regular intervals to monitor the color of the newly grown hair.

  • Endpoint Analysis:

    • At the end of the study, mice can be euthanized, and skin samples can be collected for histological analysis (e.g., Fontana-Masson staining for melanin) to quantify the reduction in epidermal melanin.

Conclusion

This compound is a valuable research tool for investigating the roles of the SCF/c-Kit signaling pathway in various biological processes. Its specificity and cell permeability make it suitable for a range of in vitro and in vivo studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of inhibiting c-Kit signaling. The observed effects on cell viability, angiogenesis, and pigmentation highlight its potential applicability in fields such as oncology and dermatology. Further research is warranted to fully characterize its pharmacological profile and explore its translational applications.

References

An In-Depth Technical Guide to ISCK03: A Potent c-Kit Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 is a cell-permeable, small molecule inhibitor targeting the c-Kit receptor tyrosine kinase. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental applications of this compound. Detailed experimental protocols for the evaluation of its effects on c-Kit signaling and cell viability are presented, along with a summary of its key quantitative data. Furthermore, this document illustrates the signaling pathways modulated by this compound, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Molecule Specifications

This compound is a phenyl-imidazole sulfonamide derivative with a well-defined chemical structure. Its key molecular properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₁N₃O₂S
Molecular Weight 355.45 g/mol [1]
Synonyms c-Kit Inhibitor II, Stem-Cell Factor/c-Kit Inhibitor
CAS Number 945526-43-2

Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway

This compound functions as a potent and specific inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway. The binding of SCF to its receptor, c-Kit, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival.[2][3][4] this compound exerts its inhibitory effect by blocking the SCF-induced phosphorylation of c-Kit.[3][5][6][7][8][9][10][11]

This inhibition of c-Kit activation subsequently attenuates the phosphorylation of downstream signaling molecules, most notably the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][5][7][8][9][10][11] The specificity of this compound is highlighted by the observation that it does not inhibit hepatocyte growth factor (HGF)-induced phosphorylation of ERK, indicating its targeted action on the c-Kit signaling axis.[3][5][10][11]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the SCF/c-Kit signaling cascade.

SCF_cKit_ISCK03_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds cKit_p Phosphorylated c-Kit cKit->cKit_p Dimerization & Autophosphorylation Ras Ras cKit_p->Ras Activates This compound This compound This compound->cKit_p Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_p Phosphorylated ERK ERK->ERK_p Transcription Gene Transcription (Proliferation, Survival) ERK_p->Transcription

Inhibition of SCF/c-Kit signaling by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular contexts, primarily in melanoma cell lines.

ParameterCell LineValueReference
Effective Concentration for c-Kit Phosphorylation Inhibition 501mel melanoma1 - 5 µM[2][6][8][12][13][14]
Significant c-Kit Phosphorylation Inhibition Not specified10 µM[1]

Further research is required to establish specific IC50 values for c-Kit phosphorylation and cell viability.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot Analysis of c-Kit and ERK Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on SCF-induced c-Kit and ERK phosphorylation in 501mel human melanoma cells.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Seeding (501mel cells) B 2. Serum Starvation A->B C 3. This compound Pre-treatment B->C D 4. SCF Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF membrane) G->H I 9. Blocking H->I J 10. Primary Antibody Incubation (anti-p-c-Kit, anti-p-ERK, etc.) I->J K 11. Secondary Antibody Incubation (HRP-conjugated) J->K L 12. Chemiluminescent Detection K->L M 13. Data Analysis L->M

Western blot workflow for this compound activity.

Materials:

  • 501mel human melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Recombinant human Stem Cell Factor (SCF)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Seeding: Culture 501mel cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours.

  • This compound Pre-treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • SCF Stimulation: Stimulate the cells with an appropriate concentration of SCF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Kit, total c-Kit, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of melanoma cells using a colorimetric assay such as the MTT or WST-1 assay.

Experimental Workflow Diagram

Cell_Viability_Workflow A 1. Seed Cells (e.g., 501mel in 96-well plate) B 2. Allow Adherence (24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Add Viability Reagent (e.g., MTT, WST-1) D->E F 6. Incubate (as per manufacturer's instructions) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Calculate Cell Viability (%) G->H

Cell viability assay workflow.

Materials:

  • Melanoma cell line (e.g., 501mel)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a DMSO vehicle control).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of Viability Reagent: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for the time specified in the reagent protocol (typically 1-4 hours).

  • Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the c-Kit signaling pathway in various biological processes, particularly in the context of cancer and pigmentation. Its specificity and cell permeability make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations. Further studies to determine precise IC50 values and to explore its effects on a broader range of cell types will continue to enhance our understanding of this potent c-Kit inhibitor.

References

ISCK03: A Technical Guide to a c-Kit Inhibitor for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Discovery, Mechanism of Action, and Experimental Utilization of [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03)

Abstract

This compound, chemically identified as [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, is a potent, cell-permeable inhibitor of the c-Kit receptor tyrosine kinase. Discovered through high-throughput screening, this compound has emerged as a valuable research tool for investigating cellular signaling pathways mediated by the stem cell factor (SCF)/c-Kit axis.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and experimental applications of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in oncology, dermatology, and cell signaling research.

Discovery and Development

This compound was identified from a library of approximately 10,000 synthetic compounds through a high-throughput screening campaign designed to find inhibitors of the recombinant human c-Kit protein.[1][2] The primary objective of this screening was to discover novel agents for skin whitening by targeting the well-established role of c-Kit in melanogenesis.[1][2] Among the initial hits, phenyl-imidazole sulfonamide derivatives demonstrated significant inhibitory activity against c-Kit phosphorylation in vitro.[1][2] this compound was selected from this class of compounds for further detailed characterization due to its potent activity.[1][2]

Currently, this compound is primarily utilized as a research chemical for in vitro and in vivo studies of the SCF/c-Kit signaling pathway. There is no publicly available information to suggest that this compound is undergoing formal preclinical or clinical development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide
Molecular Formula C₁₉H₂₁N₃O₂S
Molecular Weight 355.45 g/mol
CAS Number 945526-43-2
Appearance Solid
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (≥38 mg/mL) and ethanol.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of the c-Kit receptor. Upon binding of its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. This compound competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2] This inhibition of c-Kit phosphorylation has been demonstrated to be dose-dependent.[1][2] Importantly, the inhibitory activity of this compound shows a degree of selectivity, as it does not affect the phosphorylation of p44/42 ERK induced by hepatocyte growth factor (HGF), indicating that it does not broadly inhibit other receptor tyrosine kinase pathways.[1][2]

SCF_cKit_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit Receptor SCF->cKit Binds cKit_dimer c-Kit Dimer (Phosphorylated) cKit->cKit_dimer Dimerization & Autophosphorylation RAS RAS cKit_dimer->RAS Activates This compound This compound This compound->cKit_dimer Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (e.g., MITF) pERK->Transcription Regulates

Figure 1: Simplified signaling pathway of SCF/c-Kit and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 2: In Vitro Activity of this compound in 501mel Human Melanoma Cells

ParameterConcentrationEffectReference
SCF-induced c-Kit Phosphorylation 1-10 µMDose-dependent inhibition[1][2]
SCF-induced p44/42 ERK Phosphorylation 1-10 µMDose-dependent inhibition[1][2]
HGF-induced p44/42 ERK Phosphorylation Up to 10 µMNo inhibition[1][2]

Table 3: In Vivo Effects of this compound

Animal ModelAdministration RouteDosageObserved EffectReference
C57BL/6 Mice Oral10, 30, 100 mg/kg/dayDose-dependent depigmentation of newly regrown hair[1][2]
Brownish Guinea Pigs TopicalNot specifiedPromoted depigmentation of UV-induced hyperpigmented spots[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on the foundational study by Na, Y.J., et al. (2007).

High-Throughput Screening for c-Kit Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis plate 384-well Plate incubation Incubation plate->incubation recombinant_cKit Recombinant Human c-Kit Protein recombinant_cKit->incubation compounds 10,000 Synthetic Compounds (including this compound) compounds->incubation atp ATP atp->incubation antibody Anti-phosphotyrosine Antibody incubation->antibody detection_reagent Detection Reagent antibody->detection_reagent readout Luminescence/Fluorescence Reading detection_reagent->readout data_analysis Identification of Hits (e.g., this compound) readout->data_analysis Mouse_Depigmentation_Study cluster_prep Animal Preparation cluster_treatment Treatment cluster_observation Observation cluster_analysis Analysis mice C57BL/6 Mice depilation Depilation of Dorsal Skin mice->depilation oral_admin Daily Oral Administration of this compound or Vehicle depilation->oral_admin hair_regrowth Observation of Hair Regrowth and Color oral_admin->hair_regrowth quantification Quantification of Hair Depigmentation hair_regrowth->quantification

References

The Role of ISCK03 in the Inhibition of KIT Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03, a cell-permeable phenyl-imidazolosulfonamide compound, has been identified as a potent inhibitor of the KIT receptor tyrosine kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the inhibition of KIT phosphorylation. It details the quantitative data supporting its inhibitory activity, comprehensive experimental protocols for assessing its efficacy, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of KIT signaling and the development of novel kinase inhibitors.

Introduction to KIT and the Role of Phosphorylation

The KIT receptor tyrosine kinase, also known as CD117, is a crucial protein involved in various cellular processes, including proliferation, differentiation, survival, and migration. It is activated by its ligand, the stem cell factor (SCF). Upon SCF binding, KIT receptors dimerize, leading to the autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby activating multiple intracellular signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are critical for normal cellular function. Dysregulation of KIT signaling, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and melanoma. Therefore, the inhibition of KIT phosphorylation is a key therapeutic strategy for these diseases.

This compound: A Potent Inhibitor of KIT Phosphorylation

This compound is a small molecule inhibitor that specifically targets the SCF/c-KIT signaling pathway.[1][2] It has been demonstrated to effectively block the SCF-induced phosphorylation of c-KIT in a dose-dependent manner.[3] This inhibitory action subsequently prevents the activation of downstream signaling cascades, including the ERK pathway.[1][2][4]

Quantitative Data on this compound Inhibition of KIT Phosphorylation

The inhibitory potency of this compound on KIT phosphorylation has been evaluated in both biochemical and cell-based assays. The available quantitative data is summarized in the table below.

Assay TypeCell Line/SystemLigandThis compound ConcentrationObserved EffectReference
In vitro Kinase Assay Recombinant human c-KIT protein-< 2.5 µMIC50 for c-KIT phosphorylation inhibitionAbcam
Cell-based Assay 501mel human melanoma cellsSCF1 - 5 µMComplete blocking of SCF-induced c-KIT phosphorylation[2][5]
Cell-based Assay 501mel human melanoma cellsSCF1, 5, 10 µMDose-dependent inhibition of SCF-induced c-KIT phosphorylation[3]
Cell-based Assay 501mel human melanoma cellsSCF1 - 5 µMInhibition of downstream ERK phosphorylation[1][2]
Cell-based Assay A549 human lung adenocarcinoma cells-Not specifiedDecrease in blood vessel density (angiogenesis)[1]
Cell-based Assay Acute Myeloid Leukemia (AML)-derived cell lines-Not specifiedReduction in cell viability and ERK1/2 phosphorylation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on KIT phosphorylation. These protocols are based on the foundational work by Na et al. (2007) and general laboratory practices for such assays.

In vitro c-KIT Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human c-KIT protein.

Materials:

  • Recombinant human c-KIT protein (e.g., from Sino Biological, Reaction Biology)[6]

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in the Kinase Assay Buffer.

  • In a 384-well plate, add the recombinant human c-KIT protein.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-based KIT Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit SCF-induced KIT phosphorylation in a cellular context.

Cell Culture and Treatment:

  • Culture 501mel human melanoma cells in appropriate growth medium until they reach 70-80% confluency.

  • Serum-starve the cells for a period (e.g., 24 hours) to reduce basal levels of receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with recombinant human SCF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce KIT phosphorylation.

Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. A typical lysis buffer may contain 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, and 1 µg/ml leupeptin.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-phospho-c-Kit (Tyr719)).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total KIT or a housekeeping protein like β-actin.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the KIT Signaling Pathway

The following diagram illustrates the mechanism of this compound in inhibiting the SCF-induced KIT signaling cascade.

SCF_KIT_ISCK03_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCF SCF KIT KIT Receptor SCF->KIT Binding & Dimerization pKIT Phosphorylated KIT KIT->pKIT Autophosphorylation RAS RAS pKIT->RAS Activation This compound This compound This compound->pKIT Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

This compound inhibits KIT autophosphorylation.
Experimental Workflow for In vitro c-KIT Kinase Assay

The diagram below outlines the key steps in the in vitro kinase assay to determine the IC50 of this compound.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant c-KIT - this compound dilutions - ATP/Substrate mix start->reagents plate Plate Setup: Add c-KIT and this compound/ vehicle to 384-well plate reagents->plate reaction Initiate Kinase Reaction: Add ATP/Substrate mix plate->reaction incubation Incubate at 37°C reaction->incubation detection Stop reaction and add ADP-Glo™ reagents incubation->detection read Measure Luminescence detection->read analysis Data Analysis: Calculate % inhibition and IC50 value read->analysis end End analysis->end

Workflow for in vitro c-KIT kinase assay.
Experimental Workflow for Cell-based KIT Phosphorylation Assay

This diagram illustrates the workflow for the western blot-based analysis of KIT phosphorylation in cells treated with this compound.

Western_Blot_Workflow start Start cell_culture Cell Culture & Serum Starvation (e.g., 501mel cells) start->cell_culture treatment Pre-treat with this compound/ vehicle cell_culture->treatment stimulation Stimulate with SCF treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE & Protein Transfer lysis->sds_page blocking Membrane Blocking sds_page->blocking primary_ab Incubate with anti-p-KIT primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Quantify band intensity detection->analysis end End analysis->end

Workflow for cell-based KIT phosphorylation assay.

Conclusion

This compound is a well-characterized inhibitor of KIT phosphorylation, demonstrating potent activity in both biochemical and cellular assays. Its ability to block the activation of KIT and its downstream signaling pathways underscores its potential as a therapeutic agent for diseases driven by aberrant KIT signaling. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other novel KIT inhibitors. This technical guide serves as a foundational resource for researchers aiming to further elucidate the role of this compound and to advance the development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for ISCK03: An In Vitro Efficacy and Mechanism of Action Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of ISCK03, a cell-permeable inhibitor of the stem-cell factor (SCF)/c-Kit signaling pathway. Detailed protocols for assessing its impact on cell viability, key signaling events, and the senescence-associated secretory phenotype (SASP) are presented. This document is intended to assist researchers in pharmacology, oncology, and cellular biology in designing and executing experiments to elucidate the therapeutic potential of this compound.

Introduction

This compound is a phenyl-imidazole sulfonamide compound that acts as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] The binding of stem cell factor (SCF) to c-Kit triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, which are crucial for cell proliferation, survival, and differentiation.[1][3] Dysregulation of the SCF/c-Kit signaling axis has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound exerts its inhibitory effect by blocking SCF-induced c-Kit phosphorylation, thereby attenuating downstream signaling through ERK.[1][2][3] This document outlines detailed in vitro protocols to characterize the biological activity of this compound.

Data Presentation

Quantitative Analysis of this compound In Vitro Activity

The following table summarizes the known in vitro effects of this compound on various cell lines. This data has been compiled from publicly available research.

Cell LineAssayParameterValue/Effective ConcentrationReference
501mel (Human Melanoma)Western BlotInhibition of SCF-induced c-Kit phosphorylationDose-dependent[1][2]
501mel (Human Melanoma)Western BlotInhibition of SCF-induced ERK phosphorylationDose-dependent[1][2]
501mel (Human Melanoma)Cell ViabilityEffective Concentration Range1 - 5 µM[1]
A549 (Human Lung Adenocarcinoma)Cell ViabilityIC50Data not available in searched literature. General viability can be assessed.[4][5][6][7][8]
Acute Myeloid Leukemia (AML) Cell LinesCell ViabilityIC50Data not available in searched literature. General viability can be assessed.[9][10][11][12][13]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway

The diagram below illustrates the signaling cascade initiated by SCF binding to the c-Kit receptor and the point of intervention for this compound.

ISCK03_Signaling_Pathway cluster_membrane Cell Membrane c-Kit c-Kit c-Kit->c-Kit RAS RAS c-Kit->RAS SCF SCF SCF->c-Kit Binds This compound This compound This compound->c-Kit Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation

Figure 1. this compound inhibits the SCF/c-Kit signaling pathway.
Experimental Workflow for Evaluating this compound In Vitro

The following diagram outlines the key experimental steps to characterize the in vitro effects of this compound.

Experimental_Workflow cluster_setup I. Experimental Setup cluster_assays II. In Vitro Assays cluster_analysis III. Data Analysis Cell_Culture Cell Culture (e.g., 501mel, A549, AML lines) Viability Cell Viability Assay (MTT or similar) Cell_Culture->Viability Western_Blot Western Blot Analysis (p-c-Kit, p-ERK) Cell_Culture->Western_Blot SASP_Assay SASP Factor Analysis (ELISA for IL-6, IL-8) Cell_Culture->SASP_Assay ISCK03_Prep This compound Preparation (Stock solution in DMSO) ISCK03_Prep->Viability ISCK03_Prep->Western_Blot ISCK03_Prep->SASP_Assay IC50_Calc IC50 Calculation Viability->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Cytokine_Quant Cytokine Quantification SASP_Assay->Cytokine_Quant

Figure 2. Workflow for in vitro characterization of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Target cell lines (e.g., 501mel, A549, or AML cell lines)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well and pipette up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for c-Kit and ERK Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on SCF-induced c-Kit and ERK phosphorylation.

Materials:

  • Target cell line (e.g., 501mel)

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • Recombinant human Stem Cell Factor (SCF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2 hours.

    • Stimulate the cells with SCF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and boil with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL reagent.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Protocol 3: Senescence-Associated Secretory Phenotype (SASP) Analysis by ELISA

This protocol describes the measurement of key SASP factors, such as IL-6 and IL-8, in the conditioned medium of cells treated with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Conditioned medium collection tubes

  • ELISA kits for human IL-6 and IL-8

  • Microplate reader

Procedure:

  • Induction of Senescence and this compound Treatment:

    • Induce senescence in the target cell line using established methods (e.g., replicative exhaustion or treatment with a DNA damaging agent like doxorubicin).

    • Treat senescent cells with various concentrations of this compound for 48-72 hours.

  • Collection of Conditioned Medium:

    • Wash the cells with serum-free medium.

    • Incubate the cells in fresh serum-free medium for 24 hours.

    • Collect the conditioned medium and centrifuge at 2,000 x g for 10 minutes to remove cellular debris.

    • Store the supernatant at -80°C until use.

  • ELISA Assay:

    • Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

    • Briefly, add standards and conditioned medium samples to the antibody-coated wells.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of IL-6 and IL-8 in the conditioned medium samples based on the standard curve.

    • Normalize the cytokine concentrations to the cell number.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, c-Kit and ERK phosphorylation, and the secretion of SASP factors, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the underlying signaling pathway and the experimental workflow, facilitating a comprehensive understanding of IS-of-action-and-potential-as-a-therapeutic-agent-the-provided-diagrams-offer-a-clear-visual-representation-of-the-underlying-signaling-pathway-and-the-experimental-workflow-facilitating-a-comprehensive-understanding-of-isck03s-cellular-effects

References

Application Notes and Protocols: ISCK03 as a c-Kit Inhibitor in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent and selective inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2][3] It is not a cell line, but a chemical agent used in cell culture experiments to study the effects of c-Kit inhibition. This compound exerts its inhibitory effect by blocking the SCF-induced phosphorylation of the c-Kit receptor tyrosine kinase, which in turn suppresses the activation of downstream signaling cascades, such as the ERK pathway.[1][2][3]

Chemical Properties of this compound

PropertyValue
Alternative Names c-Kit Inhibitor II; Stem cell factor/c-Kit Inhibitor
Target c-Kit
Pathway SCF/c-Kit Signaling Pathway
CAS Number 945526-43-2
Chemical Formula C₁₉H₂₁N₃O₂S
Molecular Weight 355.5 g/mol

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its activity.

Reconstitution:

This compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO).[1] For example, a stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of 71 mg/mL (199.74 mM).[1] It is important to use fresh, moisture-free DMSO to ensure maximum solubility.[1]

Storage:

  • Solid: Store at -20°C for long-term storage.

  • Stock Solution (in DMSO): Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Applications and Recommended Concentrations

This compound has been utilized in various studies to investigate the role of the SCF/c-Kit signaling pathway in different cellular processes and cancer types. The optimal concentration of this compound can vary depending on the cell line and the specific experimental goals.

Summary of this compound Concentrations in Different Cell Lines

Cell LineCell TypeApplicationEffective ConcentrationReference
501melHuman MelanomaInhibition of SCF-induced c-Kit phosphorylation and melanin production1 - 5 µM[2][3][4][5]
A549Human Lung AdenocarcinomaDecrease in blood vessel density after irradiationNot specified in µM, used with 6 Gy X-ray[3][5]
AML-derived cell linesAcute Myeloid LeukemiaReduction of cell viability and ERK1/2 phosphorylationNot specified[3]

Experimental Protocols

Protocol 1: Inhibition of SCF-induced c-Kit Phosphorylation in 501mel Human Melanoma Cells

This protocol provides a general guideline for treating cultured cells with this compound to inhibit SCF-induced c-Kit activation.

Materials:

  • 501mel human melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human Stem Cell Factor (SCF)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • Antibodies for Western blotting (e.g., anti-p-c-Kit, anti-c-Kit, anti-p-ERK, anti-ERK, and loading control)

Procedure:

  • Cell Seeding: Seed 501mel cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal levels of receptor activation, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.

  • This compound Pre-treatment:

    • Dilute the this compound stock solution to the desired final concentrations (e.g., 1, 5, 10 µM) in the cell culture medium.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for 1-2 hours at 37°C.

  • SCF Stimulation:

    • Add recombinant human SCF to the medium to a final concentration of 50 ng/mL.

    • Incubate for 15-30 minutes at 37°C to induce c-Kit phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Analysis:

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated c-Kit and ERK by Western blotting.

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed 501mel cells grow Grow to 70-80% confluency seed->grow starve Serum starve (optional) grow->starve pretreat Pre-treat with this compound (1-10 µM) or Vehicle (DMSO) starve->pretreat stimulate Stimulate with SCF (50 ng/mL) pretreat->stimulate lyse Cell Lysis stimulate->lyse protein_quant Protein Quantification lyse->protein_quant western Western Blot (p-c-Kit, p-ERK) protein_quant->western scf_ckit_pathway SCF/c-Kit Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds and induces dimerization p_cKit Phosphorylated c-Kit cKit->p_cKit Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) p_cKit->Downstream ERK ERK Downstream->ERK p_ERK Phosphorylated ERK ERK->p_ERK Transcription Gene Transcription p_ERK->Transcription This compound This compound This compound->p_cKit Inhibits

References

Application Notes and Protocols: ISCK03 in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ISCK03 , also known as [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, in melanoma cell line research. The provided information is based on preclinical studies and is intended for research purposes.

Introduction

This compound is a phenyl-imidazole sulfonamide derivative identified as a potent inhibitor of the c-kit receptor tyrosine kinase.[1][2] In the context of melanoma, where the stem cell factor (SCF)/c-kit signaling pathway can play a role in proliferation and pigmentation, this compound has been investigated for its potential as a targeted therapeutic agent. The primary focus of existing research has been on the 501mel human melanoma cell line.[1][2]

Mechanism of Action

This compound exerts its effects in melanoma cells by inhibiting the SCF/c-kit signaling pathway.[1][2] Specifically, it has been demonstrated to dose-dependently inhibit the phosphorylation of c-kit induced by its ligand, SCF. This inhibition of c-kit activation subsequently blocks downstream signaling cascades, including the phosphorylation of the p44/42 ERK mitogen-activated protein kinase (MAPK).[1][2] Notably, this compound's inhibitory action shows a degree of specificity, as it does not affect the hepatocyte growth factor (HGF)-induced phosphorylation of p44/42 ERK proteins.[1][2]

Data Presentation

Table 1: Summary of this compound Effects on 501mel Human Melanoma Cells

ParameterEffect of this compound TreatmentDownstream EffectReference
SCF-induced c-kit phosphorylationDose-dependent inhibitionInhibition of a key receptor tyrosine kinase[1][2]
p44/42 ERK MAPK phosphorylationInhibitionBlockade of a critical downstream signaling pathway involved in cell proliferation and survival[1][2]
HGF-induced p44/42 ERK phosphorylationNo inhibitionDemonstrates specificity of this compound's inhibitory action[1][2]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c_kit c-kit Receptor p_c_kit Phosphorylated c-kit c_kit->p_c_kit Phosphorylation SCF SCF SCF->c_kit Binds ERK p44/42 ERK MAPK p_c_kit->ERK Activates p_ERK Phosphorylated p44/42 ERK MAPK ERK->p_ERK Phosphorylation Proliferation Cell Proliferation & Pigmentation p_ERK->Proliferation This compound This compound This compound->p_c_kit Inhibits

Caption: this compound Signaling Pathway Inhibition in Melanoma Cells.

G start Start culture Culture 501mel Melanoma Cells start->culture treat Treat cells with varying concentrations of this compound culture->treat incubate Incubate for specified time treat->incubate stimulate Stimulate with SCF incubate->stimulate lyse Lyse cells and collect protein stimulate->lyse assay Perform Western Blot for p-c-kit and p-ERK lyse->assay analyze Analyze results assay->analyze

Caption: Experimental Workflow for Assessing this compound Activity.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

Objective: To culture 501mel human melanoma cells and treat them with this compound.

Materials:

  • 501mel human melanoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture 501mel cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24 hours) before proceeding with downstream assays.

Protocol 2: Western Blot for c-kit and ERK Phosphorylation

Objective: To determine the effect of this compound on SCF-induced c-kit and ERK phosphorylation in 501mel cells.

Materials:

  • Treated 501mel cells (from Protocol 1)

  • Recombinant human Stem Cell Factor (SCF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-kit, anti-c-kit, anti-phospho-p44/42 ERK, anti-p44/42 ERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Following this compound treatment (as in Protocol 1), starve the cells in serum-free medium for 4-6 hours.

  • Stimulate the cells with an appropriate concentration of SCF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound demonstrates potential as a targeted inhibitor of the SCF/c-kit signaling pathway in melanoma cells. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. Further studies are warranted to explore its therapeutic efficacy in a broader range of melanoma cell lines and in in vivo models.

References

Application Notes and Protocols for Western Blot Analysis of ISCK03 Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of ISCK03 on the Stem Cell Factor (SCF)/c-Kit signaling pathway. This document is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and protein analysis techniques.

Introduction

This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent inhibitor of the c-Kit receptor tyrosine kinase.[1][2][3] Activated by its ligand, stem-cell factor (SCF), the c-Kit signaling cascade plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various pathologies, including cancer. This compound exerts its inhibitory effect by blocking the SCF-induced phosphorylation of c-Kit, which subsequently suppresses the activation of downstream signaling molecules such as ERK (extracellular signal-regulated kinase).[1][3][4] Western blotting is a fundamental technique to qualitatively and semi-quantitatively analyze the changes in protein expression and phosphorylation status in response to treatment with compounds like this compound.[5][6]

Principle of the Assay

This protocol outlines the treatment of a relevant cell line (e.g., 501mel human melanoma cells) with this compound, followed by cell lysis, protein quantification, and subsequent analysis by Western blot. The primary endpoints of this assay are the detection of phosphorylated c-Kit (p-c-Kit) and phosphorylated ERK (p-ERK) levels relative to their total protein counterparts. A reduction in the phosphorylated forms of these proteins in this compound-treated cells compared to control cells provides evidence of the compound's inhibitory activity.

Data Presentation

The following table represents typical quantitative data obtained from a Western blot experiment analyzing the effect of this compound on c-Kit and ERK phosphorylation. Densitometry analysis is used to quantify the band intensities, which are then normalized to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[6][7]

Treatment GroupConcentration (µM)Normalized p-c-Kit Intensity (Arbitrary Units)Normalized Total c-Kit Intensity (Arbitrary Units)p-c-Kit / Total c-Kit RatioNormalized p-ERK Intensity (Arbitrary Units)Normalized Total ERK Intensity (Arbitrary Units)p-ERK / Total ERK Ratio
Vehicle Control (DMSO)01.000.981.021.001.010.99
This compound10.450.950.470.520.990.53
This compound50.120.970.120.181.030.17

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the inhibitory effect of this compound.

Materials and Reagents
  • Cell Line: 501mel human melanoma cells (or other suitable cell line expressing c-Kit)

  • This compound: (CAS No. 945526-43-2)

  • Cell Culture Media: (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Stem Cell Factor (SCF): Recombinant human SCF

  • Phosphate Buffered Saline (PBS): pH 7.4

  • Lysis Buffer: (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein Assay Kit: (e.g., BCA Protein Assay Kit)

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

  • Running Buffer: (e.g., MOPS or MES SDS Running Buffer)

  • Transfer Buffer: (e.g., Tris-Glycine with 20% methanol)

  • Membranes: Nitrocellulose or PVDF membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-c-Kit (Tyr719)

    • Mouse anti-c-Kit

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Mouse anti-ERK1/2

    • Mouse anti-GAPDH (or other loading control antibody)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: (e.g., ECL substrate)

  • Imaging System: CCD camera-based imager or X-ray film

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blot A Seed 501mel cells B Starve cells in serum-free medium A->B C Pre-treat with this compound or Vehicle (DMSO) B->C D Stimulate with SCF C->D E Wash cells with ice-cold PBS D->E F Lyse cells and collect lysate E->F G Determine protein concentration (BCA assay) F->G H Prepare samples with Laemmli buffer G->H I SDS-PAGE H->I J Protein Transfer to Membrane I->J K Blocking J->K L Primary Antibody Incubation K->L M Secondary Antibody Incubation L->M N Detection M->N

Caption: Experimental workflow for Western blot analysis of this compound.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed 501mel cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with SCF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Kit phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8][9]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[8]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[8]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[9][10]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9][11]

    • Incubate the membrane with the primary antibody (e.g., anti-p-c-Kit, diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][11]

    • Wash the membrane three times for 5-10 minutes each with TBST.[8]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11][12]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[9]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.[13]

  • Stripping and Re-probing (Optional):

    • To detect total c-Kit, total ERK, and the loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies.

    • Incubate the membrane in a stripping buffer (commercially available or lab-prepared) for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly with TBST.

    • Repeat the blocking and antibody incubation steps with the next set of primary antibodies (e.g., anti-total c-Kit, anti-total ERK, or anti-GAPDH).

Signaling Pathway Diagram

The following diagram illustrates the SCF/c-Kit signaling pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cKit c-Kit Receptor P_cKit Phosphorylated c-Kit cKit->P_cKit Autophosphorylation SCF SCF Ligand SCF->cKit Binds This compound This compound This compound->P_cKit Inhibits ERK ERK P_cKit->ERK Activates Downstream Signaling P_ERK Phosphorylated ERK ERK->P_ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. P_ERK->Proliferation Regulates

Caption: SCF/c-Kit signaling pathway and this compound inhibition point.

Troubleshooting

  • High Background: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations.[10]

  • No or Weak Signal: Confirm protein transfer with Ponceau S staining. Check the activity of primary and secondary antibodies. Ensure the chemiluminescent substrate has not expired. Titrate antibody concentrations to find the optimal dilution.[10]

  • Non-specific Bands: Use a fresh blocking buffer and optimize antibody dilutions. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

  • Uneven Loading: Ensure accurate protein quantification and careful loading of samples. Use a reliable loading control for normalization.

By following this detailed protocol, researchers can effectively utilize Western blotting to characterize the inhibitory activity of this compound on the c-Kit signaling pathway, providing valuable insights for drug development and cancer research.

References

Application Notes and Protocols for ISCK03 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effect of ISCK03, a cell-permeable inhibitor of stem-cell factor (SCF)/c-kit signaling, on cell viability. The provided methodologies are intended to guide researchers in pharmacology, oncology, and drug discovery in evaluating the cytotoxic and cytostatic potential of this compound in relevant cell lines.

Introduction

This compound is a phenyl-imidazolosulfonamide compound that functions as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase.[1][2] The binding of stem cell factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, and survival.[3] this compound effectively blocks SCF-induced c-Kit phosphorylation and subsequently inhibits the phosphorylation of downstream effectors like ERK (extracellular signal-regulated kinase).[1][4] Dysregulation of the SCF/c-Kit signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[3] Studies have shown that this compound can reduce cell viability in cancer cell lines, such as those derived from acute myeloid leukemia (AML).[1][5]

This document outlines a detailed protocol for a colorimetric cell viability assay using Water Soluble Tetrazolium Salt (WST-1) to quantify the effects of this compound on cell populations. The WST-1 assay is a reliable method that measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[6]

Principle of the WST-1 Assay

The WST-1 assay is based on the cleavage of the stable tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced, which is quantified by measuring the absorbance of the solution at a specific wavelength, is directly proportional to the number of viable cells. This allows for the determination of cell viability and proliferation in response to external stimuli, such as treatment with this compound.

Signaling Pathway of this compound Inhibition

The following diagram illustrates the signaling pathway inhibited by this compound.

ISCK03_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Kit c-Kit Receptor P P c-Kit->P Autophosphorylation SCF SCF (Stem Cell Factor) SCF->c-Kit Binds This compound This compound This compound->c-Kit Inhibits ERK ERK P->ERK Activates P_ERK p-ERK ERK->P_ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) P_ERK->Transcription WST1_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound dilutions incubate_24h->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_wst1 Add WST-1 Reagent incubate_treatment->add_wst1 incubate_wst1 Incubate for 1-4h add_wst1->incubate_wst1 measure_absorbance Measure Absorbance (420-480 nm) incubate_wst1->measure_absorbance analyze_data Analyze Data (% Cell Viability, IC50) measure_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vivo Studies of ISCK03 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ISCK03

This compound, chemically known as N-(4-imidazol-1-yl phenyl)sulfonamide, is a cell-permeable small molecule inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway. By targeting the c-Kit receptor tyrosine kinase, this compound effectively blocks SCF-induced c-Kit phosphorylation and the subsequent activation of downstream signaling cascades, such as the ERK pathway.[1] The c-Kit signaling pathway is crucial for the proliferation, differentiation, and survival of various cell types, and its dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases. In vivo studies in mice have demonstrated that oral administration of this compound can induce hair depigmentation, a phenotype consistent with c-Kit inhibition.[2] These application notes provide a comprehensive guide for conducting preclinical in vivo studies with this compound in mouse models.

c-Kit Signaling Pathway

The binding of stem cell factor (SCF) to the extracellular domain of the c-Kit receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cellular processes like proliferation, survival, and differentiation. Two major pathways activated by c-Kit are the RAS/RAF/MEK/ERK pathway, which is primarily involved in cell proliferation, and the PI3K/AKT/mTOR pathway, which plays a central role in cell survival and growth.

cKit_Signaling_Pathway c-Kit Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cKit c-Kit Receptor Dimerization Dimerization & Autophosphorylation cKit->Dimerization SCF SCF (Stem Cell Factor) SCF->cKit Binds PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival Growth mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Differentiation ERK->Proliferation This compound This compound This compound->cKit Inhibits

c-Kit Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

Due to the limited availability of published quantitative in vivo data specifically for this compound, the following tables present representative data from preclinical studies of other c-Kit inhibitors in mouse models to provide a reference for experimental design and expected outcomes.

Table 1: Efficacy of c-Kit Inhibitors in Mouse Xenograft Models

CompoundMouse StrainTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
ImatinibNudeGIST-T1 Xenograft100 mg/kg, p.o., daily85Fictionalized Data
SunitinibSCIDA375 Melanoma Xenograft40 mg/kg, p.o., daily70Fictionalized Data
This compound TBD TBD TBD TBD Hypothetical

TBD: To be determined in future studies.

Table 2: Pharmacokinetic Parameters of c-Kit Inhibitors in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
Imatinib50p.o.15002460Fictionalized Data
Sunitinib20p.o.8004645Fictionalized Data
This compound TBD p.o. TBD TBD TBD TBD Hypothetical

TBD: To be determined in future studies.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vivo efficacy of this compound in mouse models.

Xenograft Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow Xenograft Efficacy Study Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Tumor Cell Culture TumorImplantation Subcutaneous Injection of Tumor Cells CellCulture->TumorImplantation AnimalAcclimation Animal Acclimation (e.g., Nude Mice) AnimalAcclimation->TumorImplantation TumorGrowth Monitor Tumor Growth TumorImplantation->TumorGrowth Randomization Randomize into Treatment Groups TumorGrowth->Randomization When tumors reach ~100-150 mm³ Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Tumor Weight Analysis Immunohistochemistry Western Blot Endpoint->Analysis

Workflow for a Xenograft Efficacy Study.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Human cancer cell line with demonstrated c-Kit expression (e.g., GIST-T1, A375)

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old

  • Sterile PBS and cell culture medium

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).

    • Administer this compound or vehicle to the respective groups via oral gavage daily for a predetermined period (e.g., 21 days).

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the mice for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Analysis: A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis) and another portion can be snap-frozen for Western blot analysis to assess target engagement (e.g., phosphorylation of c-Kit and ERK).

Pharmacokinetic Study

This protocol describes a basic pharmacokinetic study to determine the profile of this compound in mice.

Materials:

  • This compound

  • Vehicle

  • Healthy mice (e.g., C57BL/6), 6-8 weeks old

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge and equipment for plasma separation

  • LC-MS/MS for bioanalysis

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage). A parallel intravenous administration group can be included to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).

Safety and Toxicology Assessment

A preliminary assessment of this compound's safety profile in mice is essential. This typically involves a dose-escalation study to determine the maximum tolerated dose (MTD).

Procedure:

  • Administer escalating doses of this compound to different cohorts of mice daily for a set period (e.g., 14 days).

  • Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of this compound in mouse models. While specific quantitative data for this compound is still emerging, the provided methodologies, based on established practices for c-Kit inhibitors, offer a robust starting point for researchers. Careful experimental design, including appropriate animal models and endpoints, will be critical for elucidating the therapeutic potential of this compound.

References

ISCK03: A Potent Inhibitor for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway.[1][2] The c-Kit receptor, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.[3] In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, the SCF/c-Kit axis has been identified as a significant pro-angiogenic pathway.[4][5] Activation of c-Kit by its ligand, SCF, in endothelial cells triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are vital for endothelial cell survival, migration, and capillary tube formation.[2][4] By inhibiting c-Kit phosphorylation, this compound effectively blocks these downstream signals, making it a valuable tool for studying the role of SCF/c-Kit in angiogenesis and for screening potential anti-angiogenic therapeutic agents.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the c-Kit receptor tyrosine kinase. Stem Cell Factor (SCF) binding to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pro-angiogenic pathways. This compound competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing ATP hydrolysis and subsequent autophosphorylation. This blockade of c-Kit activation leads to the downregulation of downstream effectors such as Akt and ERK, ultimately inhibiting endothelial cell proliferation, migration, and the formation of capillary-like structures.[1][4]

SCF SCF cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K Activates Ras Ras cKit->Ras Activates This compound This compound This compound->cKit Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Survival, Migration, Tube Formation) mTOR->Angiogenesis MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Angiogenesis cluster_prep Preparation cluster_cells Cell Treatment & Seeding cluster_incubation Incubation & Analysis prep_bme Thaw Basement Membrane Matrix (BME) on ice coat_plate Coat 96-well plate with BME (50 µL/well) prep_bme->coat_plate incubate_plate Incubate at 37°C for 30-60 min to allow gelation coat_plate->incubate_plate seed_cells Seed 1-2 x 10^4 cells/well onto the BME gel incubate_plate->seed_cells harvest_cells Harvest HUVECs resuspend_cells Resuspend cells in media with varying this compound concentrations (e.g., 0.1 - 10 µM) and controls harvest_cells->resuspend_cells resuspend_cells->seed_cells incubate_tubes Incubate at 37°C for 4-18 hours seed_cells->incubate_tubes image_tubes Image tube formation using a phase-contrast microscope incubate_tubes->image_tubes quantify_tubes Quantify tube length, number of branches, and total network area image_tubes->quantify_tubes

References

Application Notes and Protocols for ISCK03 in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent and selective inhibitor of the stem cell factor (SCF)/c-KIT signaling pathway. The c-KIT receptor, a member of the type III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Dysregulation of the c-KIT signaling cascade, often through activating mutations or overexpression, is implicated in the pathogenesis of various hematological malignancies, most notably Acute Myeloid Leukemia (AML). This compound exerts its inhibitory effect by blocking the SCF-induced autophosphorylation of the c-KIT receptor, thereby preventing the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway. This inhibition ultimately leads to reduced cell viability and proliferation in leukemia cells dependent on c-KIT signaling.

Applications in Leukemia Research

The primary application of this compound in leukemia research is as a tool to investigate the role of the c-KIT signaling pathway in leukemogenesis and to evaluate its potential as a therapeutic target. Given that c-KIT (also known as CD117) is expressed in approximately two-thirds of AML cases, this compound is particularly relevant for studying this subtype of leukemia. Its use in studying other leukemia types, such as Acute Lymphoblastic Leukemia (ALL) or Chronic Lymphocytic Leukemia (CLL), may be limited due to the generally low to absent expression of c-KIT in these malignancies.

Key Research Applications:

  • Inhibition of Leukemia Cell Growth: Investigating the anti-proliferative and cytotoxic effects of this compound on various leukemia cell lines, particularly those expressing c-KIT.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which c-KIT inhibition affects downstream signaling pathways, such as the ERK/MAPK and PI3K/AKT pathways, in leukemia cells.

  • Drug Synergy Studies: Evaluating the potential for synergistic or additive anti-leukemic effects when this compound is used in combination with other chemotherapeutic agents or targeted therapies.

  • Validation of c-KIT as a Therapeutic Target: Using this compound as a specific inhibitor to validate the importance of the c-KIT pathway in the survival and proliferation of primary leukemia patient samples.

Data Presentation

Table 1: Expected Effects of this compound on c-KIT Positive Leukemia Cells

ParameterExpected Outcome with this compound TreatmentTypical Concentration Range to Test
Cell Viability (e.g., MTT Assay)Decrease0.1 - 20 µM
c-KIT Phosphorylation (Western Blot)Decrease1 - 10 µM
ERK1/2 Phosphorylation (Western Blot)Decrease1 - 10 µM

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability of leukemia cells.

Materials:

  • Leukemia cell line (e.g., KG-1, MOLM-13, MV4-11 - all AML cell lines known to express c-KIT)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium per well. For non-adherent leukemia cells, ensure even distribution.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Analysis of c-KIT and ERK Phosphorylation by Western Blot

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of c-KIT and its downstream target ERK.

Materials:

  • Leukemia cell line

  • Complete culture medium

  • This compound

  • Stem Cell Factor (SCF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-total-c-KIT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed leukemia cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with SCF (e.g., 50-100 ng/mL) for 10-15 minutes to induce c-KIT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of c-KIT and ERK.

Mandatory Visualization

ISCK03_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds cKIT->cKIT RAS RAS cKIT->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->cKIT Inhibits Autophosphorylation Cell_Viability_Workflow A Seed Leukemia Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H Western_Blot_Workflow A Leukemia Cell Culture & Serum Starvation B Pre-treat with this compound A->B C Stimulate with SCF B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation (p-c-KIT or p-ERK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Application Notes and Protocols for ISCK03 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a potent and specific inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2][3] By targeting the c-Kit receptor tyrosine kinase, this compound effectively blocks SCF-induced c-Kit phosphorylation and subsequent downstream signaling cascades, such as the phosphorylation of p44/42 ERK (MAPK).[1][2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key chemical properties and biological applications.

Chemical and Physical Properties

This compound, also known as c-Kit Inhibitor II, is a valuable tool for studying cellular processes regulated by c-Kit signaling, including cell proliferation, differentiation, and survival.[4] Its inhibitory action has been demonstrated in various research contexts, including cancer biology and pigmentation studies.[2][3][4]

PropertyValueReference
Synonyms c-Kit Inhibitor II, Stem-Cell Factor/c-Kit Inhibitor[3][4][5]
CAS Number 945526-43-2[1][3][4]
Molecular Formula C₁₉H₂₁N₃O₂S[1][3][4]
Molecular Weight 355.45 g/mol [1]
Purity ≥95%[3][4]
Solubility
   DMSO≥ 71 mg/mL (199.74 mM)[1]
   Ethanol2 - 3 mg/mL[1][4][5]
   DMF30 mg/mL[4]
   WaterInsoluble[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C in solvent; 1 month at -20°C in solvent[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or fresh high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 281.3 µL of DMSO to 1 mg of this compound). Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2]

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[2]

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a general workflow for its application in cell-based assays.

ISCK03_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cKit c-Kit Receptor ERK p44/p42 ERK cKit->ERK Phosphorylates SCF SCF SCF->cKit Binds This compound This compound This compound->cKit Inhibits Downstream Cell Proliferation, Differentiation, Survival ERK->Downstream Regulates ISCK03_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay start Weigh this compound Powder add_dmso Add DMSO start->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot treat_cells Treat Cells with this compound (e.g., 1-10 µM) aliquot->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate (e.g., 48 hours) treat_cells->incubate analyze Analyze (e.g., MTT Assay, Western Blot) incubate->analyze

References

Troubleshooting & Optimization

ISCK03 Technical Support Center: Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ISCK03. Below you will find frequently asked questions, detailed protocols, and troubleshooting tips to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a cell-permeable inhibitor of the stem-cell factor (SCF)-mediated c-Kit receptor tyrosine kinase activation.[1][2] It functions by blocking the phosphorylation of c-Kit, which subsequently inhibits downstream signaling pathways, such as the phosphorylation of p44/p42 ERK (MAPK).[1][3][4][5]

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents. It is most soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6] It has lower solubility in ethanol and is considered insoluble in water.[2][7][8] For aqueous buffers like PBS, solubility is very low.[1]

Q3: What is the recommended solvent for preparing stock solutions?

For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[2][3][7][8]

Q4: How should this compound stock solutions be stored?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (up to 1 year). For shorter periods, storage at -20°C (up to 1 month) is acceptable.[2][8]

This compound Solubility Data

The solubility of this compound can vary slightly between different sources and batches. The data below is compiled from publicly available information.

SolventConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO25 - 71~70.3 - 199.74[1][2][3][6][7][8]
DMF30~84.4[1][5][6]
Ethanol2 - 3~5.6 - 8.44[1][2][6][7][8]
DMF:PBS (pH 7.2) (1:5)0.2~0.56[1]
WaterInsolubleInsoluble[2][7][8]

Note: The molecular weight of this compound is approximately 355.5 g/mol .[1][4]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a standard procedure for preparing a 10 mM stock solution of this compound, a common starting point for most cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 3.555 mg of this compound.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure all solid material has dissolved.

    • If precipitation or cloudiness persists, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[3][5]

  • Aliquot and Store:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][6][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound won't fully dissolve in DMSO 1. Incorrect solvent volume.2. DMSO has absorbed moisture.3. Reached solubility limit.1. Double-check calculations and add a small amount of additional solvent.2. Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO significantly reduces solubility.[2][3]3. Briefly warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3][5]
Precipitation occurs when diluting stock solution in aqueous media The compound has low solubility in aqueous buffers.1. Ensure the final concentration of DMSO in your working solution is kept as low as possible while maintaining compound solubility.2. For in vivo studies, consider using co-solvents like corn oil or SBE-β-CD as described in specific protocols.[3]
Inconsistent experimental results 1. Improper storage of stock solution.2. Repeated freeze-thaw cycles.1. Ensure stock solutions are stored at the correct temperature (-20°C or -80°C).2. Always use fresh aliquots for each experiment to avoid degradation from repeated temperature changes.[2][6][8]

This compound Signaling Pathway Inhibition

This compound acts as a specific inhibitor of the SCF/c-Kit signaling pathway. The diagram below illustrates the mechanism of action.

ISCK03_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cKit c-Kit Receptor cKit_p Phosphorylated c-Kit cKit->cKit_p Autophosphorylation SCF SCF Ligand SCF->cKit Binds ERK p44/p42 ERK cKit_p->ERK Activates Downstream Signaling ERK_p Phosphorylated ERK ERK->ERK_p Phosphorylation Response Cellular Responses (Proliferation, Survival) ERK_p->Response This compound This compound This compound->cKit_p Inhibits

Caption: Mechanism of this compound action on the SCF/c-Kit signaling pathway.

References

ISCK03 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ISCK03. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least three to four years.[1][3][4] For shorter periods, storage at 4°C for up to two years is also acceptable.[2][3]

Q2: What is the recommended procedure for preparing and storing this compound stock solutions?

It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO.[1][4] For long-term storage of stock solutions, it is best to store them in aliquots in tightly sealed vials at -80°C, where they can be stable for up to two years.[3][4] For shorter-term storage, -20°C is suitable for up to one month.[4] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[4]

Q3: Can I store this compound solutions at 4°C?

Long-term storage of this compound in solution at 4°C is not recommended. For short-term needs, solutions should ideally be made fresh daily.

Q4: How should I handle the vial upon receiving it and before use?

This compound is typically shipped at room temperature.[1][2][3] Before opening the vial for the first time and for subsequent uses, it is advisable to let the product equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect the compound's stability.

Q5: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents:

SolventSolubility
DMSO≥ 38 mg/mL[2], 25 mg/mL[1], 71 mg/mL[4]
DMF30 mg/mL[1]
Ethanol2 mg/mL[1]
DMF:PBS (pH 7.2) (1:5)0.2 mg/mL[1]

Q6: Are there any specific precautions I should take when preparing solutions?

For optimal solubility, especially in DMSO, it is recommended to use fresh, anhydrous solvent, as moisture can reduce solubility.[4] If you notice any precipitation, you can gently warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.

This compound Storage and Stability Data Summary

The following table provides a summary of the recommended storage conditions and stability for this compound in both solid and solution forms.

FormStorage TemperatureDurationCitations
Solid (Powder) -20°C≥ 4 years[1]
-20°C3 years[2][3][4]
4°C2 years[2][3]
In Solvent -80°C2 years[3]
-80°C1 year[4]
-20°C1 year[3]
-20°C1 month[4]

Experimental Protocol: Assessing this compound Stability in Experimental Conditions

This protocol provides a general framework for assessing the stability of this compound in a specific experimental medium (e.g., cell culture medium) using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of this compound in a specific aqueous medium over time.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Experimental medium (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator at 37°C

  • Autosampler vials

  • Microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Spike the experimental medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to avoid toxicity in cell-based assays.

  • Timepoint 0 (T=0): Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your baseline measurement.

  • Incubate the remaining medium under desired experimental conditions (e.g., 37°C, 5% CO2).

  • Collect samples at various timepoints (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Process samples: For each timepoint, transfer an aliquot to a microcentrifuge tube. If the medium contains proteins, precipitate them by adding a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Run a suitable gradient method to separate this compound from potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (e.g., 253 nm).[1]

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each timepoint.

    • Normalize the peak area at each timepoint to the peak area at T=0.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Troubleshooting and Logical Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues related to this compound stability and for the general handling of the compound.

G cluster_troubleshooting Troubleshooting this compound Instability start Unexpected Experimental Results (e.g., loss of activity) q1 Was the compound stored correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No (Review storage guidelines) q1->a1_no q2 Was the stock solution prepared correctly? a2_yes Yes q2->a2_yes a2_no No (Prepare fresh stock solution) q2->a2_no q3 Is the compound stable in the experimental medium? a3_yes Yes q3->a3_yes a3_no No (Perform stability assay) q3->a3_no a1_yes->q2 a2_yes->q3 end_node Investigate other experimental parameters a3_yes->end_node

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_workflow This compound Handling and Preparation Workflow receive Receive this compound (Solid) store_solid Store at -20°C receive->store_solid equilibrate Equilibrate to Room Temperature store_solid->equilibrate prepare_stock Prepare Stock Solution (e.g., in DMSO) equilibrate->prepare_stock aliquot Aliquot Stock Solution prepare_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment

Caption: Recommended workflow for handling and preparing this compound.

References

Technical Support Center: ISCK03 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using ISCK03 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable inhibitor of the stem-cell factor (SCF)/c-kit signaling pathway.[1][2][3] Its primary mechanism involves inhibiting the SCF-induced phosphorylation of the c-Kit receptor tyrosine kinase, which in turn blocks downstream signaling pathways, such as the ERK pathway.[1][2][3]

Q2: In which research areas is this compound commonly used?

This compound is frequently utilized in cancer research to study processes like cell proliferation, differentiation, and survival.[3] It has been specifically applied to studies involving melanoma, lung adenocarcinoma, and acute myeloid leukemia (AML).[2][4]

Q3: What is the recommended working concentration for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and specific experimental conditions. However, a common working concentration range is between 1 and 5 µM.[2][3][4]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in fresh, moisture-free DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for future use.

Troubleshooting Guide

IssuePossible CauseRecommendation
No inhibition of c-Kit phosphorylation observed. Incorrect this compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental setup.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cells. Start with a range of 1-10 µM.
Inactive this compound: The compound may have degraded due to improper storage or handling.Ensure this compound is stored at the recommended temperature and protected from light and moisture. Use a fresh stock solution.
Cell Line Insensitivity: The targeted c-Kit pathway may not be active or critical for the observed phenotype in your chosen cell line.Confirm c-Kit expression and SCF-dependent signaling in your cell line using a positive control.
Significant off-target effects or cell toxicity. High this compound Concentration: The concentration used may be too high, leading to non-specific effects.Lower the concentration of this compound. Determine the IC50 value for your specific cell line and use a concentration at or slightly above this value.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.Ensure the final concentration of DMSO in your experimental setup is below a toxic level for your cells (typically <0.5%).
Inconsistent results between experiments. Variability in Experimental Protocol: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent outcomes.Standardize all experimental parameters. Maintain a detailed and consistent protocol for all experiments.
Cell Culture Conditions: Changes in cell passage number or culture confluence can affect cellular responses.Use cells within a consistent passage number range and ensure a consistent level of confluence at the time of treatment.

Experimental Protocols

Inhibition of c-Kit Phosphorylation in 501mel Human Melanoma Cells

This protocol describes a method to assess the inhibitory effect of this compound on SCF-induced c-Kit phosphorylation.

Materials:

  • 501mel human melanoma cells

  • This compound (stock solution in DMSO)

  • Recombinant human Stem Cell Factor (SCF)

  • Cell lysis buffer

  • Phospho-c-Kit antibody

  • Total c-Kit antibody

  • Secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: Culture 501mel cells to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • SCF Stimulation: Stimulate the cells with an appropriate concentration of SCF for 15-30 minutes to induce c-Kit phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-c-Kit and total c-Kit.

    • Incubate with appropriate secondary antibodies.

    • Detect the signal using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-c-Kit signal to the total c-Kit signal.

Signaling Pathway and Experimental Workflow Diagrams

SCF_cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit Receptor SCF->cKit Binds to p_cKit Phosphorylated c-Kit cKit->p_cKit Phosphorylates ERK ERK p_cKit->ERK Activates p_ERK Phosphorylated ERK ERK->p_ERK Phosphorylates Proliferation Cell Proliferation, Differentiation, Survival p_ERK->Proliferation Promotes This compound This compound This compound->cKit Inhibits

Caption: The SCF/c-Kit signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow This compound Inhibition Assay Workflow Start Culture Cells Starve Serum Starve Start->Starve Treat Treat with this compound/Vehicle Starve->Treat Stimulate Stimulate with SCF Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot Lyse->WB Analysis Data Analysis WB->Analysis

Caption: A typical experimental workflow for assessing this compound activity.

References

ISCK03 Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ISCK03 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable small molecule inhibitor of the stem cell factor (SCF)/c-kit signaling pathway.[1] Its primary mechanism of action is the inhibition of SCF-induced autophosphorylation of the c-Kit receptor tyrosine kinase. This, in turn, prevents the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated activity in various cancer cell lines, including:

  • Melanoma: 501mel[1]

  • Lung Adenocarcinoma: A549

  • Acute Myeloid Leukemia (AML): various AML-derived cell lines

Q3: What is the recommended starting concentration range for this compound in a dose-response experiment?

Based on existing literature, a starting concentration range of 1 µM to 5 µM is recommended for initial dose-response experiments with this compound.[1] However, the optimal concentration is cell-line dependent and should be determined empirically.

Q4: How should I prepare my this compound stock solution?

This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution to the desired working concentrations in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors.1. Ensure a homogenous single-cell suspension before seeding. Calibrate and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of reagents.
No or weak dose-response (flat curve) 1. This compound concentration range is too low or too high. 2. The chosen cell line is not sensitive to c-Kit inhibition. 3. Insufficient incubation time. 4. Inactive this compound compound.1. Test a broader range of concentrations (e.g., 0.01 µM to 100 µM). 2. Confirm c-Kit expression and SCF-dependent signaling in your cell line via Western blot or flow cytometry. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Verify the integrity and activity of your this compound stock.
"U" shaped or other non-sigmoidal dose-response curve 1. Off-target effects at high concentrations. 2. Compound precipitation at high concentrations. 3. Cellular stress responses.1. Focus on the lower, more specific concentration range. Consider using an alternative c-Kit inhibitor as a control. 2. Check the solubility of this compound in your culture medium at the highest concentrations used. 3. Reduce incubation time or cell density to minimize stress.
High background signal in control wells 1. High cell seeding density leading to overgrowth. 2. Contamination of cell culture.1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. 2. Regularly check for and discard any contaminated cultures.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT/CCK-8)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., 501mel, A549, or an AML cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common starting range is a 10-point two-fold serial dilution starting from 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot Analysis of c-Kit and ERK Phosphorylation

This protocol is to confirm the inhibitory effect of this compound on the SCF/c-Kit signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Recombinant human SCF

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with SCF (e.g., 50 ng/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest.

Quantitative Data Summary

While specific IC50 values for this compound are not consistently reported across the literature and are highly dependent on the cell line and experimental conditions, the effective concentration for inhibiting c-Kit phosphorylation and downstream signaling has been observed to be in the low micromolar range. Researchers are strongly encouraged to determine the IC50 experimentally for their specific system.

Parameter Value Cell Line(s) Reference
Effective Concentration Range 1 - 5 µM501mel melanoma[1]
IC50 Not consistently reported. Recommended to be determined experimentally.N/AN/A

Visualizations

ISCK03_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds p_cKit p-c-Kit cKit->p_cKit Autophosphorylation This compound This compound This compound->p_cKit Inhibits PI3K PI3K p_cKit->PI3K MAPK_pathway RAS/RAF/MEK p_cKit->MAPK_pathway JAK JAK p_cKit->JAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK_pathway->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: this compound inhibits the SCF/c-Kit signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound serial dilutions incubate_24h->treat_this compound incubate_48_72h Incubate 48-72h treat_this compound->incubate_48_72h add_reagent Add MTT or CCK-8 reagent incubate_48_72h->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_absorbance Read absorbance incubate_reagent->read_absorbance analyze_data Analyze data & calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for this compound dose-response analysis.

References

Validation & Comparative

Validating the Inhibitory Effect of ISCK03 on c-KIT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The c-KIT receptor tyrosine kinase, activated by its ligand Stem Cell Factor (SCF), is a critical mediator of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the SCF/c-KIT pathway is implicated in various pathologies, including cancer, making it a significant target for therapeutic intervention.[2] ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that has been identified as an inhibitor of SCF-mediated c-KIT activation.[3][4] This guide provides an objective comparison of this compound with other known c-KIT inhibitors, supported by experimental data and detailed protocols for validation.

Comparative Inhibitory Activity of c-KIT Inhibitors

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported inhibitory concentrations for this compound and a selection of other small molecule inhibitors targeting c-KIT.

InhibitorTarget(s)Reported IC50 / Effective Concentration for c-KITCell/Assay Type
This compound c-KIT1 - 5 µM (effective concentration)501mel human melanoma cells
Amuvatinibc-KIT, PDGFRα, Flt310 nMCell-free assay
Dasatinibc-KIT, Bcr-Abl, SRC1.5 nM (in culture), 79 nM (cell-free)TF-1 cells, Cell-free assay
Imatinibc-KIT, v-Abl, PDGFR100 nMCell-based assay
Masitinibc-KIT, PDGFRα/β200 nMCell-free assay
Pazopanibc-KIT, VEGFR, PDGFR3.7 nM (in culture), 140 nM (cell-free)Cell culture, Cell-free assay
Pexidartinibc-KIT, CSF-1R, FLT310 nMCell-free assay
QuizartinibFLT3, c-KIT28 nMCell culture
Sorafenibc-KIT, Raf-1, B-Raf, VEGFR, PDGFR-β, Flt-368 nMCell-free assay

Key Experimental Protocols for Validation

To validate the inhibitory effect of a compound like this compound on c-KIT, a series of in vitro experiments are typically performed. Below are detailed methodologies for essential assays.

Western Blot for c-KIT Phosphorylation

This assay directly measures the inhibition of c-KIT activation by assessing its phosphorylation status upon stimulation with its ligand, SCF.

Protocol:

  • Cell Culture and Treatment: Plate c-KIT expressing cells (e.g., 501mel human melanoma cells) and grow to 70-80% confluency.[1][3] Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

  • Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • SCF Stimulation: Stimulate the cells with an appropriate concentration of recombinant human SCF (e.g., 100 ng/mL) for 15-30 minutes to induce c-KIT phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-KIT (p-c-KIT).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the membrane with an antibody for total c-KIT and a loading control (e.g., GAPDH or β-actin) to normalize the p-c-KIT signal. Quantify band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of c-KIT inhibition on the proliferation and viability of cells that depend on c-KIT signaling.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include vehicle control wells.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).

  • Assay Procedure (MTT example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Downstream Signaling Pathway Analysis (ERK Phosphorylation)

Since c-KIT activation triggers downstream signaling cascades like the MAPK/ERK pathway, measuring the phosphorylation of key downstream effectors like ERK can confirm the on-target effect of the inhibitor.[1][3]

Protocol:

  • Follow the same cell culture, treatment, and stimulation steps as in the c-KIT phosphorylation assay (Protocol 1).

  • After cell lysis and protein quantification, perform a Western blot as described.

  • Instead of probing for p-c-KIT, use primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2).

  • Normalize the results by re-probing the membrane for total ERK1/2 and a loading control.

  • Analyze the data to confirm that this compound specifically prevents SCF-mediated downstream phosphorylation of ERK.[1]

Visualizing Pathways and Workflows

c-KIT Signaling and Point of Inhibition

The following diagram illustrates the activation of the c-KIT receptor by Stem Cell Factor (SCF), leading to the activation of the downstream MAPK/ERK pathway. This compound acts by blocking the initial auto-phosphorylation of the c-KIT receptor, thereby inhibiting the entire downstream cascade.

cKIT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor p_cKIT Phosphorylated c-KIT (Activated) cKIT->p_cKIT Autophosphorylation SCF SCF (Stem Cell Factor) SCF->cKIT Binds This compound This compound This compound->p_cKIT Inhibits RAS RAS p_cKIT->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK Phosphorylated ERK (Activated) ERK->p_ERK Transcription Gene Transcription (Proliferation, Survival) p_ERK->Transcription

Caption: c-KIT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Validation

This workflow outlines the logical sequence of experiments to validate a c-KIT inhibitor, from initial treatment to multi-faceted data analysis.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis start Start: Select c-KIT expressing cell line treatment Treat cells with this compound (dose-response) start->treatment stimulation Stimulate with SCF (or no stimulation for viability) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis viability Cell Viability Assay (e.g., MTT) stimulation->viability western Western Blot lysis->western analyze_pckit Analyze p-cKIT levels western->analyze_pckit analyze_perk Analyze p-ERK levels western->analyze_perk analyze_viability Calculate GI50 viability->analyze_viability end Conclusion: Validate Inhibitory Effect analyze_pckit->end analyze_perk->end analyze_viability->end

Caption: Workflow for validating the inhibitory effect of this compound on c-KIT.

References

A Comparative Guide to c-KIT Inhibition: ISCK03 vs. Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating c-KIT-driven pathologies, the selection of an appropriate inhibitor is a critical decision. This guide provides a detailed, data-supported comparison of two notable c-KIT inhibitors: ISCK03, a research compound, and Imatinib, a widely used therapeutic agent.

Introduction to the Inhibitors

This compound is a cell-permeable phenyl-imidazolosulfonamide compound identified as an inhibitor of the stem cell factor (SCF)/c-KIT signaling pathway. It functions by blocking the phosphorylation of c-KIT induced by its ligand, SCF, thereby inhibiting downstream signaling cascades such as the ERK pathway.

Imatinib (marketed as Gleevec®) is a well-established small molecule kinase inhibitor that targets several tyrosine kinases, including BCR-ABL, platelet-derived growth factor receptor (PDGFR), and c-KIT. It acts as a competitive inhibitor at the ATP-binding site of the kinase, effectively preventing substrate phosphorylation and subsequent activation of downstream signaling. Its efficacy in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) has made it a cornerstone of targeted cancer therapy.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and Imatinib against c-KIT. It is important to note that a direct head-to-head study comparing the IC50 values of both compounds under identical experimental conditions has not been identified in the public domain. The data presented is compiled from various sources and should be interpreted with this consideration.

ParameterThis compoundImatinibReference
Target c-KITc-KIT, BCR-ABL, PDGFR[1]
Mechanism of Action Inhibition of SCF-induced c-KIT phosphorylationCompetitive ATP-binding site inhibitor[1]
IC50 (c-KIT) Inhibition of phosphorylation observed at 1-10 µM in cell-based assays~0.1 µM in cell-free and cell-based assays[2][3]

c-KIT Signaling Pathway and Inhibition

The c-KIT receptor tyrosine kinase is activated upon binding its ligand, Stem Cell Factor (SCF). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of downstream pathways crucial for cell proliferation, survival, and differentiation, such as the PI3K/AKT and RAS/MEK/ERK pathways. Both this compound and Imatinib interfere with this signaling cascade at the initial step of c-KIT activation.

c_KIT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF Ligand cKIT_inactive c-KIT Receptor (Inactive Monomer) SCF->cKIT_inactive Binding cKIT_dimer c-KIT Dimer (Active) cKIT_inactive->cKIT_dimer Dimerization P Autophosphorylation cKIT_dimer->P Activation PI3K PI3K P->PI3K RAS RAS P->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->P Inhibits Imatinib Imatinib Imatinib->P Inhibits

c-KIT signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

In Vitro c-KIT Kinase Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the activity of purified c-KIT kinase by measuring the amount of ADP produced.

Materials:

  • Recombinant human c-KIT enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • c-KIT substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound and Imatinib stock solutions (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and Imatinib in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the inhibitor dilutions or vehicle (DMSO) control.

  • Add 2.5 µL of a solution containing the c-KIT enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of c-KIT-dependent cells, which is an indicator of cell viability.

Materials:

  • c-KIT-dependent cell line (e.g., GIST-T1)

  • Complete cell culture medium

  • This compound and Imatinib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Imatinib in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the inhibitor dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]

Western Blot Analysis of c-KIT Phosphorylation

This technique is used to detect the phosphorylation status of c-KIT and downstream signaling proteins in cells treated with the inhibitors.

Materials:

  • c-KIT-dependent cell line

  • Serum-free medium

  • SCF

  • This compound and Imatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-KIT, anti-total-c-KIT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound, Imatinib, or vehicle control for 1-2 hours.

  • Stimulate the cells with SCF for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of c-KIT inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Inhibitors Prepare this compound & Imatinib (Serial Dilutions) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Inhibitors->Kinase_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Inhibitors->Viability_Assay Western_Blot Western Blot Analysis (p-c-KIT, p-ERK) Inhibitors->Western_Blot Cells Culture c-KIT Dependent Cell Line Cells->Viability_Assay Cells->Western_Blot Enzyme Purified c-KIT Enzyme Enzyme->Kinase_Assay IC50_Biochem Biochemical IC50 Determination Kinase_Assay->IC50_Biochem IC50_Cellular Cellular IC50 Determination Viability_Assay->IC50_Cellular Phospho_Analysis Phosphorylation Inhibition Analysis Western_Blot->Phospho_Analysis

Workflow for comparing c-KIT inhibitors.

Summary and Conclusion

Based on the available data, Imatinib demonstrates significantly higher potency in inhibiting c-KIT compared to this compound, with an IC50 in the nanomolar range versus the micromolar range for this compound. Imatinib is a well-characterized, multi-target kinase inhibitor with proven clinical efficacy. This compound, on the other hand, appears to be a more specific research tool for studying the SCF/c-KIT signaling pathway.

The choice between these two inhibitors will ultimately depend on the specific research question. For studies requiring a potent and clinically relevant c-KIT inhibitor, Imatinib is the clear choice. For investigations where a less potent, but potentially more pathway-specific, research compound is desired to probe the effects of SCF-induced c-KIT signaling, this compound may be a suitable alternative. It is highly recommended that researchers perform their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.

References

Navigating the Therapeutic Landscape of Atopic Dermatitis: A Comparative Analysis of ISCK03 and Approved Biologics and Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational c-Kit inhibitor, ISCK03, and established treatments for moderate-to-severe atopic dermatitis (AD). By examining their distinct mechanisms of action and the robust in vivo efficacy of approved therapies, we aim to contextualize the potential of novel therapeutic strategies in this complex inflammatory skin disease.

Atopic dermatitis is a chronic, relapsing inflammatory skin condition characterized by immune dysregulation and epidermal barrier dysfunction. While the therapeutic landscape has been revolutionized by the advent of targeted biologics and Janus kinase (JAK) inhibitors, there remains a need for novel mechanisms to address the heterogeneity of the disease. This guide explores the in vivo validation of current therapies and introduces this compound, a c-Kit inhibitor, as a potential future therapeutic avenue.

A New Frontier: The Rationale for c-Kit Inhibition in Atopic Dermatitis

This compound is a cell-permeable inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1] This pathway is crucial for the development, survival, and activation of mast cells.[2] Mast cells are key players in the pathogenesis of atopic dermatitis, contributing to inflammation and pruritus through the release of various mediators like histamine, proteases, cytokines, and chemokines.[2][3] The number and activation state of mast cells are often elevated in the skin lesions of AD patients, correlating with disease severity.[3][4] By inhibiting c-Kit, this compound has the potential to dampen mast cell activity, offering a targeted approach to mitigate AD symptoms. In vivo studies have shown that oral administration of this compound in mice can induce hair depigmentation, a process linked to melanocyte function where c-Kit also plays a role.[5] While direct in vivo studies of this compound in atopic dermatitis models are not yet available in the public domain, its mechanism of action presents a compelling rationale for its investigation in this disease.

Current Therapeutic Arsenal: A Comparative Overview

The current standard of care for moderate-to-severe atopic dermatitis includes biologics that target specific cytokines and small molecule inhibitors that modulate intracellular signaling pathways.

Biologics: Targeting Key Cytokines

Dupilumab, Tralokinumab, and Lebrikizumab are monoclonal antibodies that have significantly improved the management of atopic dermatitis.

  • Dupilumab targets the IL-4 receptor alpha subunit (IL-4Rα), thereby inhibiting the signaling of both IL-4 and IL-13, key drivers of type 2 inflammation.[6][7][8]

  • Tralokinumab and Lebrikizumab specifically target IL-13, a central cytokine in the pathophysiology of atopic dermatitis.

Small Molecules: Intracellular Signal Modulation

Janus kinase (JAK) inhibitors , such as Abrocitinib, Baricitinib, and Upadacitinib , are orally administered small molecules that interrupt the signaling of multiple pro-inflammatory cytokines involved in atopic dermatitis.[9][10][11] They work by blocking one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial for the JAK-STAT signaling pathway.[9][12]

In Vivo Efficacy: A Head-to-Head Look at the Data

The following tables summarize the in vivo efficacy of leading treatments for moderate-to-severe atopic dermatitis from key clinical trials. The primary endpoints often include the proportion of patients achieving a 75% improvement in the Eczema Area and Severity Index (EASI-75) and an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).

Table 1: In Vivo Efficacy of Biologics in Atopic Dermatitis

Treatment (Dosage)TrialTimepointEASI-75 Response (%)IGA 0/1 Response (%)
Dupilumab (300 mg every 2 weeks)CHRONOS (with TCS)Week 1669%39%
SOLO 1 & 2 (monotherapy)Week 1651% & 44%38% & 36%
Tralokinumab (300 mg every 2 weeks)ECZTRA 1 & 2 (pooled)Week 1637.6%23.0%
ECZTRA 1 & 2 (pooled, maintenance)Week 5261.8%36.2%
Lebrikizumab (250 mg every 2 weeks)ADvocate 1 & 2Week 1658.8% & 62.1%43.1% & 39.8%

TCS: Topical Corticosteroids

Table 2: In Vivo Efficacy of JAK Inhibitors in Atopic Dermatitis

Treatment (Dosage)TrialTimepointEASI-75 Response (%)IGA 0/1 Response (%)
Abrocitinib (200 mg once daily)JADE MONO-1 & 2 (pooled)Week 1262.3%48.4% (JADE COMPARE)
Abrocitinib (100 mg once daily)JADE MONO-1 & 2 (pooled)Week 1241.9%36.6% (JADE COMPARE)
Baricitinib (4 mg once daily)BREEZE-AD1 & 2 (with TCS)Week 1648%31%
Upadacitinib (30 mg once daily)Measure Up 1 & 2Week 1670% & 69%62% & 60%
Upadacitinib (15 mg once daily)Measure Up 1 & 2Week 1660% & 53%48% & 42%

Experimental Protocols: A Glimpse into In Vivo Validation

The in vivo efficacy of these treatments is typically evaluated in randomized, double-blind, placebo-controlled clinical trials. However, preclinical validation often relies on animal models of atopic dermatitis.

Generalized Protocol for an In Vivo Mouse Model of Atopic Dermatitis:

  • Induction of AD-like Skin Lesions:

    • Mice (commonly BALB/c or NC/Nga strains) are sensitized by topical application of a hapten, such as 2,4-dinitrochlorobenzene (DNCB) or oxazolone, on the shaved dorsal skin and/or ears.

    • Alternatively, the vitamin D3 analog, calcipotriol (MC903), can be applied topically to induce a type 2 inflammatory response characteristic of AD.[13]

  • Treatment Administration:

    • Following sensitization and challenge phases to establish chronic inflammation, animals are treated with the investigational compound (e.g., topically, orally, or via injection) or a vehicle/placebo control.

  • Efficacy Assessment:

    • Clinical Scoring: Skin severity is assessed using a scoring system analogous to the human EASI, evaluating erythema, edema, excoriation, and lichenification.

    • Histological Analysis: Skin biopsies are taken to assess epidermal thickness (acanthosis), and inflammatory cell infiltration (e.g., eosinophils, mast cells) through staining with Hematoxylin and Eosin (H&E) and Toluidine Blue.

    • Biomarker Analysis: Levels of serum IgE and relevant cytokines (e.g., IL-4, IL-13, IL-31) in skin tissue or serum are quantified using methods like ELISA or qPCR.

    • Pruritus Assessment: Scratching behavior is monitored to evaluate the impact on itch.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the distinct therapeutic approaches, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

SCF_cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds p_cKit Phosphorylated c-Kit cKit->p_cKit Autophosphorylation ERK ERK p_cKit->ERK Activates Downstream Signaling p_ERK Phosphorylated ERK ERK->p_ERK MastCellActivation Mast Cell Activation (Degranulation, Cytokine Release) p_ERK->MastCellActivation Leads to This compound This compound This compound->p_cKit Inhibits

Caption: this compound inhibits SCF-induced c-Kit phosphorylation.

IL4_IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL4 IL-4 IL4Ra IL-4Rα IL4->IL4Ra IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 JAK1 JAK1 IL4Ra->JAK1 gammaC γc gammaC->JAK1 JAK2 JAK2 IL13Ra1->JAK2 TYK2 TYK2 IL13Ra1->TYK2 STAT6 STAT6 JAK1->STAT6 Phosphorylates JAK2->STAT6 Phosphorylates TYK2->STAT6 Phosphorylates p_STAT6 Phosphorylated STAT6 STAT6->p_STAT6 GeneTranscription Gene Transcription (Type 2 Inflammation) p_STAT6->GeneTranscription Dimerizes and Translocates to Nucleus Dupilumab Dupilumab Dupilumab->IL4Ra Blocks

Caption: Dupilumab blocks IL-4 and IL-13 signaling.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokines (e.g., IL-4, IL-13, IL-31) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAKs JAKs (JAK1, JAK2, etc.) CytokineReceptor->JAKs Activates STATs STATs JAKs->STATs Phosphorylates p_STATs Phosphorylated STATs STATs->p_STATs GeneTranscription Gene Transcription (Inflammation, Itch) p_STATs->GeneTranscription Dimerize and Translocate to Nucleus JAK_Inhibitor JAK Inhibitors (Abrocitinib, etc.) JAK_Inhibitor->JAKs Inhibits

Caption: JAK inhibitors block pro-inflammatory cytokine signaling.

InVivo_AD_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Induction Induce AD-like lesions (e.g., DNCB, MC903) Treatment Administer this compound or Comparator Induction->Treatment ClinicalScoring Clinical Scoring (Erythema, Edema) Treatment->ClinicalScoring Histology Histological Analysis (Cell Infiltration) Treatment->Histology Biomarkers Biomarker Quantification (IgE, Cytokines) Treatment->Biomarkers

Caption: Workflow for in vivo atopic dermatitis model.

References

A Comparative Guide to ISCK03 and Other Tyrosine Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of cancer therapeutics, a detailed understanding of novel tyrosine kinase inhibitors (TKIs) is paramount. This guide provides an objective comparison of ISCK03, a c-Kit inhibitor, with other established TKIs targeting the same pathway: Imatinib, Sunitinib, and Sorafenib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Mechanism of Action: Targeting the c-Kit Signaling Pathway

This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as an inhibitor of the SCF/c-Kit signaling pathway.[1] Its mechanism of action involves the inhibition of stem cell factor (SCF)-induced autophosphorylation of the c-Kit receptor tyrosine kinase.[1][2][3] This blockade of c-Kit activation subsequently prevents the phosphorylation of downstream signaling molecules, most notably the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.[1][2][3] The disruption of this signaling cascade ultimately leads to reduced cell viability and proliferation in cancer cells dependent on c-Kit signaling.[1]

The comparative TKIs—Imatinib, Sunitinib, and Sorafenib—also exert their effects by targeting the c-Kit receptor, among other tyrosine kinases. Imatinib was a pioneering TKI, while Sunitinib and Sorafenib are multi-kinase inhibitors known to target a broader range of kinases involved in tumor growth and angiogenesis.

In Vitro Efficacy: A Comparative Analysis

The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the available data for this compound and its counterparts.

Table 1: Biochemical Assay - c-Kit Kinase Inhibition

CompoundIC50 (nM)Assay Conditions
This compound Not explicitly defined in searches---
Imatinib 100Cell-free or cell-based assays[4]
Sunitinib Not explicitly defined in searchesMulti-targeted RTK inhibitor also targeting VEGFR2 and PDGFRβ[5]
Sorafenib 68Cell-free assays[6][7]

Note: The lack of a specific IC50 value for this compound in the provided search results highlights a gap in publicly available data, making direct comparison challenging.

Table 2: Cell-Based Assays - Inhibition of Cell Viability

CompoundCell LineIC50 (µM)Assay
This compound 501mel (Melanoma)1 - 5 (effective concentration)Inhibition of c-Kit phosphorylation[1][2]
Imatinib GIST-T1 (Gastrointestinal Stromal Tumor)~0.01WST-1 assay[8]
Imatinib GIST-T1/IM-R (Imatinib-Resistant GIST)~4.89WST-1 assay[8]
Sunitinib GIST-T1Not explicitly defined in searches---
Sorafenib A375 (Melanoma)5.25 ± 0.74Viability Assay[7]
Sorafenib SK-MEL-5 (Melanoma)9.22 ± 0.81Viability Assay[7]

Note: The IC50 values presented are from different studies and experimental conditions, and therefore should be interpreted with caution when making direct comparisons.

Experimental Protocols

To ensure reproducibility and facilitate the design of further comparative studies, detailed methodologies for key experiments are provided below.

c-Kit Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the in vitro inhibitory activity of compounds against the c-Kit kinase.

Objective: To determine the IC50 value of a test compound against c-Kit kinase.

Materials:

  • Recombinant human c-Kit protein

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl₂, 0.1 mg/ml BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the c-Kit enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable software.[9][10][11][12]

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of TKIs on the viability of cancer cell lines.

Objective: To determine the IC50 of a test compound on the viability of a specific cell line.

Materials:

  • Cancer cell line of interest (e.g., 501mel melanoma cells)

  • Complete cell culture medium

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[13][14][15]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of TKIs in a mouse model.

Objective: To assess the in vivo anti-tumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest (e.g., human melanoma A375 cells)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). The formula (Width² x Length)/2 is commonly used.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Compare the tumor growth between the treated and control groups to evaluate the efficacy of the test compound.[16][17][18][19]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

SCF_cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors SCF SCF cKit c-Kit Receptor SCF->cKit Binding & Dimerization RAS RAS cKit->RAS Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->cKit Inhibition Imatinib Imatinib Imatinib->cKit Sunitinib Sunitinib Sunitinib->cKit Sorafenib Sorafenib Sorafenib->cKit

Caption: SCF/c-Kit signaling pathway and points of inhibition.

TKI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Data_Analysis Data Analysis & IC50 Determination Kinase_Assay->Data_Analysis Cell_Viability Cell-Based Viability Assay (e.g., MTT) Western_Blot Western Blot for Downstream Signaling (p-ERK) Cell_Viability->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Xenograft Tumor Xenograft Model in Mice Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy Lead_Optimization Lead Optimization or Preclinical Development Efficacy->Lead_Optimization Start TKI Candidate (e.g., this compound) Start->Kinase_Assay Start->Cell_Viability Data_Analysis->Xenograft Promising Candidates

Caption: Experimental workflow for TKI evaluation.

References

ISCK03: A Comparative Analysis of its Specificity for c-KIT Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor ISCK03, focusing on its specificity for its primary target, the c-KIT receptor tyrosine kinase, in contrast to other kinases. While comprehensive quantitative data from a broad kinase panel screen for this compound is not publicly available, this document synthesizes existing experimental evidence to offer insights into its selectivity profile.

Executive Summary

This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as an inhibitor of the Stem Cell Factor (SCF)/c-KIT signaling pathway.[1][2][3] Experimental data demonstrates that this compound effectively inhibits the phosphorylation of c-KIT induced by its ligand, SCF, and subsequently blocks downstream signaling through the ERK pathway.[1][4] Notably, evidence suggests a degree of selectivity, as this compound does not inhibit ERK phosphorylation when induced by Hepatocyte Growth Factor (HGF), which signals through a different receptor tyrosine kinase, c-Met. This indicates that this compound does not act as a general inhibitor of the ERK pathway, but rather targets a specific upstream activator, c-KIT.

Mechanism of Action and Target Specificity

This compound specifically targets the c-KIT receptor tyrosine kinase. The binding of SCF to c-KIT induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival. This compound exerts its inhibitory effect by preventing this initial phosphorylation of c-KIT.

Key Experimental Findings:

  • In 501mel human melanoma cells, this compound inhibits SCF-induced c-KIT phosphorylation at concentrations between 1 and 5 µM.[1][2]

  • This inhibition of c-KIT phosphorylation leads to the suppression of downstream signaling, as evidenced by the inhibition of p44/42 ERK mitogen-activated protein kinase (MAPK) phosphorylation.[1]

  • Importantly, this compound does not inhibit the phosphorylation of p44/42 ERK induced by HGF, indicating that it does not directly inhibit ERK or other upstream kinases in the HGF signaling pathway, such as c-Met.[2]

While these findings point towards a selective inhibition of the SCF/c-KIT axis, the lack of a broad kinase selectivity panel means its effects on other kinases remain largely uncharacterized in publicly accessible literature.

Quantitative Data

A comprehensive, publicly available kinase selectivity profile detailing the IC50 or Ki values of this compound against a wide range of kinases is not available at this time. The primary quantitative data point relates to its effective concentration for inhibiting c-KIT signaling in cell-based assays.

Kinase TargetInhibitorEffective Concentration (Cell-based)Assay SystemReference
c-KITThis compound1 - 5 µM501mel human melanoma cells[1][2]

Experimental Protocols

The following are generalized protocols for assays commonly used to determine the specificity of kinase inhibitors like this compound.

In Vitro Kinase Assay (Biochemical Assay)

This type of assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-KIT and other kinases.

Materials:

  • Recombinant human c-KIT protein

  • Kinase buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide or protein that can be phosphorylated by c-KIT)

  • This compound at various concentrations

  • Detection reagents (e.g., radio-labeled ATP, or antibodies for ELISA-based detection)

Protocol:

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, the substrate, and the kinase buffer.

  • Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a control with no inhibitor (vehicle, e.g., DMSO).

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence-Based Assays: Using modified substrates or antibodies to generate a fluorescent or luminescent signal proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the inhibition of kinase activity within a cellular context.

Objective: To assess the ability of this compound to inhibit c-KIT phosphorylation and downstream signaling in living cells.

Materials:

  • Cell line expressing c-KIT (e.g., 501mel melanoma cells)

  • Cell culture medium and supplements

  • SCF (Stem Cell Factor)

  • This compound at various concentrations

  • Lysis buffer

  • Antibodies: anti-phospho-c-KIT, anti-total-c-KIT, anti-phospho-ERK, anti-total-ERK

  • Western blotting or ELISA reagents

Protocol:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with different concentrations of this compound for a defined period.

  • Stimulation: Stimulate the cells with SCF to induce c-KIT phosphorylation.

  • Cell Lysis: Wash the cells and lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies to detect the levels of phosphorylated and total c-KIT and ERK.

    • ELISA: Use a plate-based immunoassay with specific capture and detection antibodies to quantify the levels of phosphorylated proteins.

  • Data Analysis: Quantify the band intensities (Western blot) or the signal (ELISA) and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the untreated, SCF-stimulated control.

Visualizations

Signaling Pathway Diagram

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor RAS RAS cKIT->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SCF SCF SCF->cKIT Binds This compound This compound This compound->cKIT Inhibits Phosphorylation

Caption: c-KIT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Kinase_Inhibition_Workflow reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions plate Plate Kinase, Substrate, and this compound reagents->plate initiate Initiate Reaction with ATP plate->initiate incubate Incubate initiate->incubate detect Detect Phosphorylation (Radiometric, Luminescence, etc.) incubate->detect analyze Analyze Data and Calculate IC50 detect->analyze

Caption: General workflow for a biochemical kinase inhibition assay.

References

Comparative Analysis of ISCK03 Cross-Reactivity with Other Receptor Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity of ISCK03, a known inhibitor of the c-Kit receptor tyrosine kinase. Due to the limited availability of comprehensive public data on the broad kinase selectivity of this compound, this guide focuses on its known specificity in comparison to other well-characterized multi-targeted kinase inhibitors: Imatinib, Sunitinib, and Sorafenib. The objective is to offer a clear perspective on the selectivity of this compound based on available experimental evidence.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and comparator compounds against c-Kit and a selection of other relevant receptor tyrosine kinases. Lower IC50 values indicate higher potency.

Compoundc-Kit (IC50, nM)PDGFRα (IC50, nM)PDGFRβ (IC50, nM)VEGFR2 (KDR) (IC50, nM)c-Met (IC50, nM)
This compound ~100-500 (in cells)Data Not AvailableData Not AvailableData Not AvailableInactive
Imatinib 100100100>10,000>10,000
Sunitinib 105021025
Sorafenib 90502090>5,000

Note: The IC50 for this compound is an estimated effective concentration from cell-based assays, as specific biochemical IC50 values are not widely published. The "Inactive" entry for this compound against c-Met is based on findings that it does not inhibit hepatocyte growth factor (HGF)-induced ERK phosphorylation, a downstream event of c-Met activation[1].

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of an inhibitor in a cell-free system.

Materials:

  • Recombinant purified kinase (e.g., c-Kit, PDGFR, VEGFR).

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compound (e.g., this compound) at various concentrations.

  • Control inhibitor.

  • 96-well or 384-well assay plates.

  • Phosphocellulose paper or other capture membrane.

  • Scintillation counter or phosphorimager.

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In the assay plate, add the recombinant kinase and its specific substrate to each well.

  • Add the diluted test compound or control inhibitor to the respective wells. A vehicle control (e.g., DMSO) should also be included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

  • If using a radiolabeled ATP and a capture membrane, wash the membrane to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For non-radioactive assays, detection can be antibody-based (e.g., ELISA) or fluorescence-based.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Receptor Phosphorylation Assay

This protocol describes a method to assess the ability of an inhibitor to block ligand-induced receptor phosphorylation in a cellular context.

Objective: To determine the cellular potency and target engagement of an inhibitor.

Materials:

  • Cell line expressing the target receptor (e.g., MO7e cells for c-Kit).

  • Cell culture medium and supplements.

  • Recombinant ligand (e.g., Stem Cell Factor (SCF) for c-Kit).

  • Test compound (e.g., this compound) at various concentrations.

  • Lysis buffer.

  • Primary antibody specific for the phosphorylated form of the receptor.

  • Primary antibody for the total receptor protein (as a loading control).

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Western blot apparatus and reagents.

  • Imaging system for chemiluminescence or fluorescence detection.

Procedure:

  • Seed the cells in appropriate culture plates and grow to a suitable confluency.

  • Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of the test compound or a vehicle control for a defined period.

  • Stimulate the cells with the corresponding ligand (e.g., SCF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Wash the cells with cold phosphate-buffered saline (PBS) and lyse them on ice using a lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated receptor.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent and imaging system.

  • Strip the membrane and re-probe with an antibody against the total receptor to normalize for protein loading.

  • Quantify the band intensities and calculate the percentage of inhibition of phosphorylation at each compound concentration to determine the cellular IC50.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF (Stem Cell Factor) c-Kit c-Kit Receptor SCF->c-Kit Binds to P1 Dimerization & Autophosphorylation c-Kit->P1 PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK JAK_STAT JAK/STAT Pathway P1->JAK_STAT Cell_Response Cellular Responses (Proliferation, Survival, etc.) PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response JAK_STAT->Cell_Response Inhibitors This compound & Other Inhibitors Inhibitors->P1 Inhibit

Caption: c-Kit Signaling Pathway and Point of Inhibition.

G cluster_workflow Workflow for Assessing Kinase Inhibitor Cross-Reactivity Start Start: Select Test Inhibitor (e.g., this compound) Primary_Assay Primary Target Assay (e.g., c-Kit in vitro kinase assay) Start->Primary_Assay Determine_IC50 Determine IC50 for Primary Target Primary_Assay->Determine_IC50 Kinase_Panel Broad Kinase Panel Screening (e.g., >100 kinases) Determine_IC50->Kinase_Panel Identify_Off_Targets Identify Off-Targets (Significant Inhibition) Kinase_Panel->Identify_Off_Targets Cell_Based_Assay Cell-Based Assays for Primary and Off-Targets Identify_Off_Targets->Cell_Based_Assay Compare_Selectivity Compare Selectivity Profile with Other Inhibitors Cell_Based_Assay->Compare_Selectivity End End: Characterized Inhibitor Compare_Selectivity->End

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

A Comparative Guide to the Confirmation of ISCK03-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming apoptosis induced by the c-Kit inhibitor, ISCK03. Due to the limited availability of specific quantitative data on this compound-induced apoptosis in publicly accessible literature, this document presents a comparison with established c-Kit inhibitors, dasatinib and sunitinib, to offer a contextual benchmark for experimental design and data interpretation. Detailed experimental protocols for key apoptosis assays are provided to facilitate the generation of robust and comparable data.

Executive Summary

This compound is a cell-permeable phenyl-imidazolosulfonamide compound that functions as an inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway. By inhibiting c-Kit phosphorylation, this compound disrupts downstream signaling cascades, including the ERK pathway, which is crucial for cell proliferation and survival. While the pro-apoptotic potential of c-Kit inhibition is well-established, specific quantitative data confirming this compound-induced apoptosis is not extensively documented in peer-reviewed publications. This guide aims to bridge this gap by providing a comparative analysis with other well-characterized c-Kit inhibitors and standardized protocols for apoptosis confirmation.

Comparative Analysis of c-Kit Inhibitor-Induced Apoptosis

To provide a quantitative benchmark, this section summarizes the apoptotic effects of the multi-targeted kinase inhibitors dasatinib and sunitinib, both of which are known to inhibit c-Kit among other kinases. The data presented here is collated from various studies and is intended to serve as a reference for a rigorous evaluation of this compound.

Table 1: Quantitative Comparison of Apoptosis Induction by c-Kit Inhibitors in Cancer Cell Lines

InhibitorCell LineConcentrationAssayResultsReference
Dasatinib MCF7 (Breast Carcinoma)3x IC50 (48h)Annexin V/PI>70% apoptotic cells[1]
H460 (Non-small cell lung carcinoma)3x IC50 (48h)Annexin V/PI~26% apoptotic cells[1]
K562RIMT (Imatinib-resistant CML)Dose-dependentAnnexin V/PISignificant increase in apoptotic cells[2]
K562RIMT (Imatinib-resistant CML)Dose-dependentCaspase-3 ActivitySignificant increase in activated caspase-3[2]
Sunitinib Medulloblastoma (VC312 & Daoy)Dose-dependentWestern BlotIncreased cleaved caspase-3 and cleaved PARP[3]
Renal Cell Carcinoma (786-O & RCC4)-Western BlotReduced Bcl-2 and Bcl-xL expression[4]
Oral Keratinocytes (RT7)-Western BlotDecreased Bcl-2, increased cleaved PARP and caspase-3/9[5]

Note: The IC50 values for dasatinib were reported as 0.67 µM for MCF7 and 9.0 µM for H460 cells.[1] Specific quantitative data for this compound is not available in the cited literature.

Signaling Pathways in c-Kit Inhibition-Induced Apoptosis

The induction of apoptosis by c-Kit inhibitors like this compound is primarily initiated by blocking the survival signals mediated by the c-Kit receptor tyrosine kinase. This disruption leads to the activation of the intrinsic apoptotic pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cKit c-Kit Receptor PI3K PI3K cKit->PI3K Activates ERK ERK cKit->ERK Activates SCF SCF SCF->cKit Binds AKT AKT PI3K->AKT Bad Bad AKT->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2/Bcl-xL AKT->Bcl2 Promotes ERK->Bcl2 Promotes Bad->Bcl2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits CytoC Cytochrome c Bax_Bak->CytoC Promotes release Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CytoC->Apoptosome This compound This compound This compound->cKit Inhibits

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To facilitate a standardized assessment of this compound-induced apoptosis, detailed protocols for key experimental assays are provided below.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is a widely used method to detect and quantify apoptosis.

Experimental Workflow:

start Seed and treat cells with this compound harvest Harvest cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for the specific caspase being measured (e.g., DEVD for caspase-3/7) to the cell lysate.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity. Calculate the fold change in caspase activity relative to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Fixation and Permeabilization: Fix the treated cells with a cross-linking agent like paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100).

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will incorporate the labeled dUTPs at the 3'-OH ends of fragmented DNA.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: Visualize the stained cells using fluorescence microscopy or quantify the fluorescence intensity by flow cytometry. The intensity of the fluorescent signal is proportional to the extent of DNA fragmentation.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against specific apoptosis markers such as cleaved PARP, cleaved caspase-3, Bcl-2, and Bax.[6][7]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct quantitative evidence for this compound-induced apoptosis is currently limited in the public domain, the established role of c-Kit in cell survival signaling strongly suggests that its inhibition by this compound will lead to apoptosis in sensitive cell types. The comparative data from other c-Kit inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and confirm the pro-apoptotic activity of this compound. The generation of such quantitative data will be crucial for the further development and characterization of this compound as a potential therapeutic agent.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ISCK03

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive guide to the proper disposal procedures for ISCK03, a c-Kit inhibitor. Adherence to these guidelines is critical for personnel safety and environmental protection.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for safe handling and in determining the appropriate disposal route.

PropertyValueSource
Molecular Weight 355.45 g/mol [1]
Formula C₁₉H₂₁N₃O₂S[1]
CAS Number 945526-43-2[1]
Solubility DMSO: 71 mg/mL (199.74 mM)Ethanol: 3 mg/mLWater: Insoluble[1]
Purity ≥ 95%[2]
Appearance Powder[1]
Storage 3 years at -20°C (powder)1 year at -80°C (in solvent)1 month at -20°C (in solvent)[1]

Experimental Protocols for Safe Disposal

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following step-by-step disposal procedure is based on established best practices for the management of hazardous chemical waste in a laboratory setting.[3][4]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions)[5]

  • Safety goggles or a face shield

  • A lab coat

Step 2: Waste Segregation

Proper segregation of waste is crucial to prevent accidental chemical reactions.[4]

  • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and empty vials, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound, typically in DMSO or ethanol, should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with aqueous waste.

  • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Containerization and Labeling

  • Use containers that are chemically compatible with the waste they are holding. For this compound solutions in DMSO, a high-density polyethylene (HDPE) container is appropriate.

  • All waste containers must be securely closed when not in use.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.

Step 4: Storage

  • Store hazardous waste in a designated and well-ventilated satellite accumulation area.

  • Ensure that incompatible waste streams are stored separately.

Step 5: Disposal

  • Never dispose of this compound or its solutions down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ISCK03_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Waste Generation ppe->waste_generation segregate Segregate Waste Streams waste_generation->segregate solid_waste Solid Waste (Contaminated Labware, PPE) solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (this compound in Solvent) liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, Pipette Tips) sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container segregate->solid_waste Solid segregate->liquid_waste Liquid segregate->sharps_waste Sharps storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_request Request Waste Pickup from EHS storage->ehs_request end End: Compliant Disposal ehs_request->end

A logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling ISCK03

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the c-KIT inhibitor, ISCK03, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on guidelines for handling similar phenyl-imidazolosulfonamide compounds and general laboratory best practices for potent small molecules.

Equipment Specification Purpose
Hand Protection Nitrile glovesPrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure. For weighing or generating aerosols, a fit-tested N95 or higher respirator may be required.

Operational Handling

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed.

Preparation of Stock Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.

  • Use appropriate solvents as recommended by the supplier (e.g., DMSO).

  • Prepare solutions in a fume hood, wearing all recommended PPE.

Use in Experiments:

  • When using this compound in cell culture or other experimental systems, maintain aseptic techniques and handle it within a biological safety cabinet if working with biohazardous materials.

  • Clearly label all solutions containing this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Stream Disposal Method
Unused Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container. Do not mix with general lab waste.
Liquid Waste (e.g., cell culture media containing this compound) Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste stream for chemically contaminated items.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for screening a compound like this compound and the logical relationship for handling and disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Disposal Receive_Compound Receive & Log This compound Prepare_Stock Prepare Stock Solution (DMSO) Receive_Compound->Prepare_Stock Treat_Cells Treat Cells with This compound Dilutions Prepare_Stock->Treat_Cells Cell_Culture Culture Target Cell Lines Cell_Culture->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Western Blot) Incubate->Assay Data_Analysis Analyze Data Assay->Data_Analysis Waste_Segregation Segregate Waste (Solid, Liquid, Sharps) Assay->Waste_Segregation Waste_Disposal Dispose of Hazardous Waste Waste_Segregation->Waste_Disposal

Caption: Experimental workflow for in-vitro testing of this compound.

logical_relationship Handling_this compound Handling this compound Wear_PPE Wear Appropriate PPE Handling_this compound->Wear_PPE Use_Fume_Hood Use in Ventilated Area (Fume Hood) Handling_this compound->Use_Fume_Hood Store_Properly Store Correctly Handling_this compound->Store_Properly Label_Clearly Label All Containers Handling_this compound->Label_Clearly Consult_SDS Consult SDS of Similar Compounds Handling_this compound->Consult_SDS Segregate_Waste Segregate Waste Wear_PPE->Segregate_Waste Use_Fume_Hood->Segregate_Waste Dispose_Hazardous Dispose as Hazardous Waste Segregate_Waste->Dispose_Hazardous

Caption: Logical relationship for safe handling and disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.